molecular formula C30H44O7 B15596631 Ganoderenic acid C

Ganoderenic acid C

Cat. No.: B15596631
M. Wt: 516.7 g/mol
InChI Key: DIEUZIPSDUGWLD-NNKYHUIWSA-N
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Description

Ganoderenic acid C is a triterpenoid.

Properties

IUPAC Name

(Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEUZIPSDUGWLD-NNKYHUIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Ganoderenic Acid C from Ganoderma lucidum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a mushroom revered in traditional medicine for centuries, is a rich source of bioactive triterpenoids known as ganoderic acids. Among these, ganoderenic acid C has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate further research and drug development efforts. Ganoderic acids, as a class, are highly oxidized lanostane-type triterpenoids, and their diverse biological activities are a subject of ongoing scientific investigation[1][2].

Discovery and Structural Elucidation

This compound was first discovered and isolated from the dried fruiting bodies of Ganoderma lucidum by Komoda and his team in 1985.[3] The structure of this novel terpenoid, along with several other new ganoderic and lucidenic acids, was determined through meticulous spectral data analysis and chemical interconversions.[3] The structural elucidation of these complex molecules relies heavily on techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[4][5].

Experimental Protocol: Original Isolation and Structure Elucidation (Adapted from Komoda et al., 1985)

The foundational method for isolating this compound involved a multi-step extraction and chromatographic purification process. While the original publication provides a general outline, the following protocol incorporates typical modern advancements for isolating such compounds.

  • Extraction:

    • Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with a solvent such as 95% ethanol (B145695) at room temperature or under reflux.[6][7] This is often repeated multiple times to ensure a high yield of the triterpenoid-rich fraction.[6]

  • Solvent Partitioning:

    • The crude ethanolic extract is concentrated under reduced pressure.

    • The resulting residue is suspended in water and partitioned with a non-polar solvent like methylene (B1212753) chloride or chloroform (B151607) to separate the triterpenoids from more polar compounds.[6]

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-acetone gradient).[8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water is commonly employed.[6][9] The eluent is monitored by a UV detector, typically at 252 nm.[6][9]

  • Structural Elucidation:

    • The purified this compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, to confirm its structure.[10]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data for this compound and related ganoderic acids for comparative purposes.

Compound Assay Cell Line/Target IC₅₀ / Activity Reference
This compoundCytotoxicityH460 (Human lung cancer)93 µM[11]
Ganoderic Acid C1TNF-α ProductionLPS-stimulated RAW 264.7 macrophagesIC₅₀ = 24.5 µg/mL[12]
Ganoderic Acid ACytotoxicityHepG2 (Human liver cancer)187.6 µmol/l (24h), 203.5 µmol/l (48h)[3]
Ganoderic Acid ACytotoxicitySMMC7721 (Human liver cancer)158.9 µmol/l (24h), 139.4 µmol/l (48h)[3]
Ganoderic Acid DCytotoxicityHeLa (Human cervical cancer)17.3 µM[13]
Ganoderic Acid DCytotoxicityHepG2 (Human liver cancer)0.144 nM[13]
Ganoderic Acid FCytotoxicityHeLa (Human cervical cancer)19.5 µM[13]
Ganoderic Acid KCytotoxicityHeLa (Human cervical cancer)15.1 µM[13]
Ganoderic Acid RCytotoxicityHeLa (Human cervical cancer)21.4 µM[13]
Ganoderic Acid TCytotoxicityKB (Human oral cancer)18.0 µM[13]
Ganoderic Acid XCytotoxicityHL-60 (Human leukemia)26.5 µM[13]

Note: Ganoderic acid C1 is structurally very similar to this compound and is often studied for its anti-inflammatory properties.

Experimental Protocols

General Workflow for Isolation and Purification of this compound

The following diagram illustrates a typical experimental workflow for the isolation of this compound from Ganoderma lucidum.

experimental_workflow start Dried and Powdered Ganoderma lucidum Fruiting Bodies extraction Ethanol Extraction start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 partitioning Solvent Partitioning (Water/Methylene Chloride) concentration1->partitioning concentration2 Concentration of Organic Phase partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection prep_hplc Preparative RP-HPLC fraction_collection->prep_hplc final_product Purified This compound prep_hplc->final_product

A generalized workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Signaling Pathways

Ganoderic acids, including this compound, exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[14][15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[13][14][15]

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK myd88->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->gene_transcription initiates ganoderenic_c This compound ganoderenic_c->ikk inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Ganoderic acids can partially suppress this pathway, contributing to their anti-inflammatory and anti-cancer effects.[1][14][16]

mapk_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (ERK, p38, JNK) mapkk->mapk phosphorylates ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 activates gene_expression Gene Expression (Inflammation, Proliferation) ap1->gene_expression ganoderenic_c This compound ganoderenic_c->mapkk inhibits

Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a prominent triterpenoid (B12794562) from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. Its discovery and ongoing research into its mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, underscore the importance of natural products in modern drug discovery. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging further investigation into the full therapeutic potential of this remarkable compound.

References

Ganoderenic acid C chemical structure and spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ganoderenic Acid C: Chemical Structure, Spectroscopic Data, and Analysis

Introduction

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Ganoderic acids, as a class, are major bioactive constituents of Ganoderma species and are recognized for a wide array of pharmacological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects[1]. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by a lanostane (B1242432) skeleton with multiple oxygen-containing functional groups, which contribute to its biological activity.

  • IUPAC Name : (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[2]

  • Chemical Formula : C₃₀H₄₄O₇[2]

  • Molecular Weight : 516.7 g/mol [2]

  • CAS Number : 100665-42-7[2]

  • SMILES String : CC1(C)--INVALID-LINK--CCC2(C)C3=C(C4(--INVALID-LINK--CC(C4(CC3=O)C)/C(C)=C/C(CC(C)C(O)=O)=O)C)--INVALID-LINK--CC12[2]

Spectroscopic Data

The structural elucidation of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the analysis of ganoderic acids. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used[3][4].

ParameterValue / Description
Molecular Weight 516.7 g/mol [2]
Ionization Modes Positive ([M+H]⁺) and Negative ([M-H]⁻) modes are effective. Negative ion mode often provides a strong signal for the deprotonated molecule[5][6].
Expected Precursor Ions [M+H]⁺ ≈ m/z 517.3[M-H]⁻ ≈ m/z 515.3
Key Fragmentation Common fragmentation pathways for ganoderic acids include the neutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group[5]. A characteristic cleavage of the α,β-bond (C20–C22) in the side chain can result in a loss of 130 Da[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for Ganoderic Acid Analogs (Data compiled from similar triterpenoids; shifts are in δ (ppm))

Proton AssignmentChemical Shift Range (ppm)Multiplicity
H-33.20 - 3.45dd
H-7~4.70br s
H-15~4.80dd
Olefinic H5.10 - 5.30m
Methyl Protons (s)0.70 - 1.80s
Methyl Protons (d)~1.30d

Table 2: Representative ¹³C NMR Data for Ganoderic Acid Analogs (Data compiled from similar triterpenoids; shifts are in δ (ppm))

Carbon AssignmentChemical Shift Range (ppm)
C-3 (CH-OH)76.0 - 79.0
C-7 (CH-OH)~68.0
C-8 (C=)145.0 - 147.0
C-9 (C=)150.0 - 152.0
C-11 (C=O)198.0 - 201.0
C-15 (CH-OH)~79.0
C-23 (C=O)208.0 - 210.0
C-26 (COOH)175.0 - 179.0
Methyl Carbons15.0 - 29.0

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the fruiting bodies of Ganoderma lucidum[3].

  • Preparation of Raw Material : Dried fruiting bodies of G. lucidum are ground into a fine powder (40-60 mesh) to maximize the surface area for extraction.

  • Ethanolic Extraction : The powdered mushroom is macerated with 95% ethanol (B145695) at an elevated temperature (e.g., 80°C) or at room temperature for an extended period (e.g., 24 hours)[3]. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract[3].

  • Solvent Partitioning : The crude extract is suspended in water and partitioned successively with a nonpolar solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) to separate the triterpenoid-rich fraction from polar components like polysaccharides.

  • Silica (B1680970) Gel Column Chromatography : The triterpenoid-enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient system, such as chloroform/acetone, to separate fractions based on polarity[3].

  • Reversed-Phase Chromatography : Fractions containing ganoderic acids are further purified using a reversed-phase C18 column, eluting with a water/methanol or acetonitrile/aqueous acetic acid gradient[3].

  • Preparative HPLC : Final purification to obtain high-purity this compound is achieved using semi-preparative or preparative HPLC with a C18 column. Detection is typically monitored at 252 nm.

Analytical Methodology: UPLC-MS/MS

A rapid and sensitive method for the quantification of ganoderic acids utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[4][6].

  • Sample Preparation : The extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and injected into the UPLC system[5].

  • Chromatographic Separation :

    • Column : ACQUITY UPLC BEH C18 column or equivalent[4].

    • Mobile Phase : A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile[4][6].

    • Flow Rate : Typically 0.3 - 0.5 mL/min.

    • Column Temperature : Maintained at a constant temperature (e.g., 40 °C) for reproducibility[5].

  • Mass Spectrometry Detection :

    • Ionization : ESI in negative ion mode (ESI-) is commonly used for its high sensitivity for ganoderic acids[4][6].

    • Scan Mode : Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound[6].

    • Parameter Optimization : The declustering potential and collision energy are optimized to maximize the signal intensity for the specific MRM transition[5].

Biological Activity and Signaling Pathways

This compound has been found to be cytotoxic to H460 cancer cells with an IC50 value of 93 µM[2]. While specific signaling pathway studies for this compound are limited, the mechanisms of action for structurally similar ganoderic acids have been extensively studied. A primary anti-cancer mechanism is the induction of mitochondria-mediated apoptosis[3].

Diagrams of Experimental Workflow and Signaling Pathways

Below are diagrams created using the DOT language to visualize a typical experimental workflow and a plausible signaling pathway for this compound, based on data from related compounds.

GAFlow cluster_extraction Extraction & Initial Separation cluster_purification Purification cluster_analysis Structural Analysis raw Powdered G. lucidum extr Ethanol Extraction raw->extr part Solvent Partitioning extr->part crude Crude Triterpenoid Fraction part->crude silica Silica Gel Chromatography crude->silica rp Reversed-Phase C18 Column silica->rp hplc Preparative HPLC rp->hplc pure Pure Ganoderenic Acid C hplc->pure nmr NMR (1H, 13C, 2D) pure->nmr ms LC-MS/MS pure->ms

Caption: Experimental workflow for the isolation and characterization of this compound.

ApoptosisPathway GA This compound p53 ↑ p53 GA->p53 Bcl2 ↓ Bcl-2 GA->Bcl2 Bax ↑ Bax p53->Bax Mito Mitochondria Bax->Mito Bcl2->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Increased Permeability CytC Cytochrome c Release MMP->CytC Apop Apoptosome Formation CytC->Apop Casp9 Caspase-9 Activation Apop->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible mitochondria-mediated apoptosis pathway induced by this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ganoderenic Acid C in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ganoderenic acid C, a lanostanoid triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncology research. Its multifaceted inhibitory effects on cancer cells are attributed to a complex interplay of signaling pathway modulation, leading to the induction of programmed cell death (apoptosis), prevention of metastasis, and arrest of the cell cycle. This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through three primary mechanisms:

  • Induction of Apoptosis: Triggering the intrinsic, mitochondria-mediated apoptotic pathway.

  • Inhibition of Metastasis: Suppressing the signaling pathways responsible for cell migration and invasion.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

Induction of Mitochondria-Mediated Apoptosis

This compound initiates apoptosis primarily through the intrinsic pathway, which is centered around the mitochondria. This process involves the regulation of key proteins that control mitochondrial integrity and the subsequent activation of the caspase cascade.

The mechanism is initiated by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[1][2] The increased ratio of Bax to the anti-apoptotic protein Bcl-2 is a critical determinant for apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane.[1] This results in a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[1][3][4]

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[1] The apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3.[1][2][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[3][5][6] Studies have confirmed the activation of caspase-3 and caspase-9, but not caspase-8, indicating that this compound acts through the intrinsic apoptotic pathway.[1][2]

GA_C This compound p53 p53 GA_C->p53 Upregulates Bax Bax GA_C->Bax Upregulates Bcl2 Bcl-2 GA_C->Bcl2 Downregulates p53->Bax Upregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome (Apaf-1, pro-caspase-9) CytoC->Apoptosome Activates Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK MAPK Pathway (JNK, p38) Receptor->MAPK Ikk IKK Receptor->Ikk GA_C This compound GA_C->MAPK Inhibits GA_C->Ikk Inhibits AP1 AP-1 MAPK->AP1 Activates IkBa IκBα Ikk->IkBa Phosphorylates (for degradation) NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Metastasis_Genes Metastasis-related Genes (MMP-2, MMP-9, uPA) NFkB_nuc->Metastasis_Genes Activates Transcription AP1->Metastasis_Genes Activates Transcription cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK1/JAK2 IL6R->JAK Activates GA_C This compound GA_C->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization & Translocation Target_Genes Target Genes (Proliferation, Survival, Angiogenesis) STAT3_dimer->Target_Genes Activates Transcription GA_C This compound CyclinD1 Cyclin D1 GA_C->CyclinD1 Downregulates Rb Rb CyclinD1->Rb Phosphorylates (with CDK4/6) CDK46 CDK4/6 CDK46->Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture & GA-TR Treatment Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot Invasion Invasion Assay (Transwell) Cell_Culture->Invasion Animal_Model Tumor Xenograft Model Treatment GA-TR Administration Animal_Model->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Ex_Vivo Ex Vivo Analysis (Immunohistochemistry) Measurement->Ex_Vivo

References

A Technical Guide to the In-Vitro Bioactivities of Ganoderic Acid C1

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core preliminary in-vitro studies of Ganoderic acid C.

Introduction

Ganoderic acid C1 (GA-C1), a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant scientific interest.[1][2] For centuries, Ganoderma lucidum has been utilized in traditional Asian medicine to promote health and longevity.[3] Modern research has identified ganoderic acids as key bioactive constituents responsible for a wide array of pharmacological activities, including potent anti-inflammatory and anti-cancer effects.[1][4] This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Ganoderic Acid C1, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to support researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative findings from in-vitro studies investigating the effects of Ganoderic Acid C1 on various molecular targets, primarily in the context of inflammation.

Table 1: Effects of Ganoderic Acid C1 on Inflammatory Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages

Signaling PathwayTarget ProteinConcentration (µg/mL)Observed EffectReference
NF-κB Phospho-IκBα10 and 20Dose-dependent reduction[2]
Phospho-p65 (nuclear)10 and 20Dose-dependent reduction[2]
MAPK Phospho-ERK1/210 and 20Reduction[2]
Phospho-JNK10 and 20Reduction[2]
Phospho-p3810 and 20No significant effect[2]
AP-1 c-Jun10 and 20Reduction[2]
c-Fos10 and 20No significant effect[2]

Table 2: Effects of Ganoderic Acid C1 on Cytokine Production and Other Biological Activities

Biological ActivityCell/SystemConcentrationObserved EffectReference
Anti-inflammatory Macrophages & PBMCs from asthma patientsNot specifiedSuppresses TNF-α production[1][5]
Anti-inflammatory Colonic biopsies from Crohn's Disease patientsNot specifiedDecreases TNF-α production and inflammation[5]
Mucus Regulation NCI-H292 human lung epithelial cells40 µg/mLDecreased MUC5AC gene expression[5]
Oxidative Stress PMA-stimulated NCI-H292 cellsNot specifiedSuppressed intracellular Reactive Oxygen Species (ROS) levels[5]

Core Signaling Pathway Targets

Ganoderic Acid C1 exerts its significant anti-inflammatory effects by modulating several critical intracellular signaling cascades. In-vitro studies have shown that its primary mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, with additional modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) and Activator protein-1 (AP-1) pathways.[1][2] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[1][4] GA-C1's ability to suppress these pathways prevents the nuclear translocation of key transcription factors (like p65 and c-Jun), thereby blocking the transcription of downstream inflammatory genes.[2][4]

Mandatory Visualization: Signaling Pathways

GAC1_Signaling_Pathway cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling Cascades cluster_inhibition Inhibition Point cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK Activates ERK ERK1/2 LPS->ERK JNK JNK LPS->JNK IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Transcription Nuclear Transcription NFkB->Transcription AP1 AP-1 (c-Jun) ERK->AP1 Activates JNK->AP1 Activates AP1->Transcription GAC1 Ganoderic Acid C1 GAC1->IkappaB Inhibits Phosphorylation GAC1->NFkB Inhibits Nuclear Translocation GAC1->ERK Inhibits Phosphorylation GAC1->JNK Inhibits Phosphorylation GAC1->AP1 Inhibits Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Ganoderic Acid C1 inhibits inflammatory signaling pathways.

Experimental Protocols

The following protocols are based on established methodologies for investigating the in-vitro anti-inflammatory effects of Ganoderic Acid C1.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction).

    • Allow cells to adhere and grow overnight.

    • Pre-treat the cells with varying concentrations of Ganoderic Acid C1 (e.g., 10, 20 µg/mL) for a specified duration (e.g., 24 hours).[2]

    • Following pre-treatment, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of Ganoderic Acid C1 are not a result of cytotoxicity.[2]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

  • Protocol:

    • After the treatment period, add MTT solution to each well and incubate the plate at 37°C for 3-4 hours.[2]

    • Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

    • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[2]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Protein Extraction: Lyse the treated cells to extract total cellular or nuclear proteins.

    • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Electrophoresis: Separate the protein samples by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., Phospho-IκBα, Phospho-p65) followed by incubation with secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system and visualize with an imaging system.[2]

    • Quantification: Perform densitometric analysis of the bands to quantify relative protein expression levels.[2]

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_assays 5. Downstream Assays start Start culture 1. Cell Culture (e.g., RAW 264.7 macrophages) start->culture seed 2. Seed Cells in Plates culture->seed pretreat 3. Pre-treatment (Varying concentrations of GA-C1) seed->pretreat stimulate 4. Inflammatory Stimulus (e.g., LPS) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability cytokine Cytokine Measurement (ELISA) stimulate->cytokine western Protein Analysis (Western Blot) stimulate->western analysis 6. Data Analysis & Quantification viability->analysis cytokine->analysis western->analysis end End analysis->end

References

Ganoderenic Acid C: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, has garnered significant scientific interest for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for advancing research and developing viable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their assessment and an exploration of the signaling pathways it may influence.

Solubility Characteristics

The solubility of this compound is a critical factor for its handling, formulation, and bioavailability. As a lipophilic molecule, its solubility in aqueous media is limited, necessitating the use of organic solvents or specialized formulation strategies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in the public domain. However, based on information for closely related ganoderic acids and general principles of triterpenoid solubility, the following table summarizes expected solubility behavior. It is imperative for researchers to experimentally determine the solubility in their specific solvent systems. This compound is known to be soluble in methanol[1]. For a structurally similar compound, Ganoderic acid D, the solubility in several organic solvents is approximately 30 mg/mL[2][3].

SolventExpected SolubilityNotes
MethanolSoluble[1]A common solvent for initial stock solution preparation.
Ethanol (B145695)Expected to be solubleGanoderic acid D is soluble at approx. 30 mg/mL[2][3].
Dimethyl Sulfoxide (DMSO)Expected to be solubleGanoderic acid D is soluble at approx. 30 mg/mL[2][3]. Ganoderic acid N has a solubility of 50 mg/mL in DMSO[4]. Ganoderic acid F has a solubility of 100 mg/mL in DMSO[5].
Dimethylformamide (DMF)Expected to be solubleGanoderic acid D is soluble at approx. 30 mg/mL[2][3].
Aqueous BuffersSparingly solubleFor aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute with the aqueous buffer[2][3].
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, DMSO, purified water, phosphate-buffered saline pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Stability Characteristics

The stability of this compound is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, and light. Understanding its degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

General Stability Profile

Triterpenoids like this compound can be susceptible to degradation in aqueous solutions[6]. Key factors affecting stability include:

  • pH: Hydrolysis can occur at acidic or alkaline pH. The presence of ester or other labile functional groups can influence pH sensitivity.

  • Temperature: Elevated temperatures can accelerate degradation reactions[6]. Ganoderic acids are known to be heat-sensitive[7].

  • Light: Exposure to UV or visible light can lead to photodegradation[6].

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

For long-term storage, it is recommended to keep this compound as a solid at -20°C or below, protected from light and moisture[8]. A triterpenoid-enriched fraction containing Ganoderic Acid H has been shown to be stable for up to one year at room temperature[9].

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

This protocol describes the conditions for subjecting this compound to various stress conditions to induce degradation.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or other suitable solvent

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C for 30 minutes) and periodically withdraw samples. Neutralize the samples before analysis. If no degradation is observed, a higher concentration of acid or higher temperature can be used[10].

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C for 30 minutes) and periodically withdraw samples. Neutralize the samples before analysis. If no degradation is observed, a higher concentration of base or higher temperature can be used[10].

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and monitor for degradation over time.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 70°C) in a controlled oven. Samples should be analyzed at various time points.

  • Photostability: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11]. A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Recommended HPLC Conditions

The following table provides a starting point for developing an HPLC method for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12][13][14]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Acetic Acid or Formic Acid in water[13][14][15]
Flow Rate 0.8 - 1.0 mL/min[12][13]
Detection Wavelength 252 - 257 nm[12][13]
Column Temperature 30°C[13][15]
Injection Volume 20 µL[13][15]
Experimental Protocol: HPLC Method Validation

A stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Procedure:

  • Specificity: Analyze blank samples (diluent), a solution of this compound, and the stressed samples from the forced degradation study. The method is specific if the peak for this compound is well-resolved from any degradation products and other components.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1-100 µg/mL)[15]. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or sample matrix. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for both should be within acceptable limits (e.g., <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Signaling Pathways

Ganoderic acids are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways targeted by this compound are not fully elucidated, related compounds have been shown to interact with key pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Some ganoderic acids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another key signaling pathway involved in cellular processes like proliferation, differentiation, and apoptosis. This pathway often culminates in the activation of the transcription factor Activator Protein-1 (AP-1).

MAPK_AP1_Signaling Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Activation & Translocation to Nucleus Gene_Expression Gene Expression (Proliferation, etc.) AP1->Gene_Expression GA_C This compound (Potential Modulation) GA_C->Raf Modulation

References

Ganoderenic Acid C: A Technical Guide to its Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a member of the highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest for its potent immunomodulatory and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates immune responses, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways. Its ability to suppress pro-inflammatory cytokine production and interfere with key signaling cascades, such as NF-κB, MAPK, and AP-1, positions it as a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions.[1][3]

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects primarily by inhibiting signal transduction pathways that are critical for the expression of pro-inflammatory genes. In immune cells like macrophages, stimulation by lipopolysaccharide (LPS) triggers a cascade of events beginning at the Toll-like receptor 4 (TLR4), leading to the activation of transcription factors that drive inflammation.[4][5] this compound has been shown to intervene at several key points within these pathways.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α.[1][7] this compound is a potent inhibitor of this pathway. It has been demonstrated to reduce the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of the p65 subunit.[1][8]

Partial Suppression of MAPK and AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway in the inflammatory response.[8] this compound has been shown to selectively suppress components of this pathway. Specifically, it decreases the phosphorylation of ERK1/2 and JNK, but not p38.[1][8] This selective inhibition affects the activation of the Activator Protein-1 (AP-1) transcription factor, as evidenced by the reduced expression of its component c-Jun.[1][8] The collective downregulation of the NF-κB, MAPK, and AP-1 pathways culminates in a potent anti-inflammatory effect.[1]

GAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade TLR4->MAPK_pathway IKK IKK TLR4->IKK ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_NFkB IκBα-NF-κB (p65/p50) AP1 AP-1 (c-Jun) JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation NFkB_active NF-κB (p65/p50) (Active) IkBa_p->NFkB_active NF-κB Release NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation GAC This compound GAC->ERK Inhibits Phosphorylation GAC->JNK Inhibits Phosphorylation GAC->IkBa_p Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Pro_inflammatory_genes Transcription AP1_nuc->Pro_inflammatory_genes Transcription

Caption: this compound inhibits LPS-induced pro-inflammatory gene expression.

Data Presentation: Quantitative Effects on Immune Responses

The immunomodulatory activity of this compound has been quantified in various in vitro models. The data consistently demonstrate a dose-dependent inhibition of key inflammatory markers.

Table 1: Inhibition of TNF-α Production by Ganoderenic Acid C1

Cell Line Stimulant Ganoderenic Acid C1 Concentration % Inhibition of TNF-α IC50 Value Reference(s)
RAW 264.7 (murine macrophages) LPS (1.0 µg/mL) 20 µg/mL Significant reduction 24.5 µg/mL [4][8][9]

| Human PBMCs (from asthma patients) | LPS (2.0 µg/mL) | 20 µg/mL | Significant reduction | Not Determined |[8][9] |

Table 2: Effect of this compound on Pro- and Anti-Inflammatory Cytokines

Model Cytokine Effect of Ganoderenic Acid Reference(s)
DSS-induced UC Mice (in vivo) IL-1β, IL-6, TNF-α Significantly decreased [10]
DSS-induced UC Mice (in vivo) IL-10 Significantly increased [10]
Cyclophosphamide-induced immunosuppressed mice (in vivo) TNF-α, IL-12, IL-4, IFN-γ Significantly increased levels (restorative effect) [11]

| LPS-stimulated BV2 Microglia | IL-1β, IL-6, TNF-α | Significantly inhibited secretion |[12] |

Table 3: Effect of Ganoderenic Acid C1 on Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Macrophages

Signaling Pathway Protein Ganoderenic Acid C1 Concentration (µg/mL) Observed Effect Reference(s)
NF-κB Phospho-IκBα 10 and 20 Dose-dependent reduction [8][9]
Phospho-p65 (nuclear) 10 and 20 Dose-dependent reduction [8][9]
MAPK Phospho-ERK1/2 10 and 20 Reduction observed [1][8]
Phospho-JNK 10 and 20 Reduction observed [1][8]
Phospho-p38 10 and 20 No effect observed [1][8]
AP-1 c-Jun 10 and 20 Reduction observed [1][8]

| | c-Fos | 10 and 20 | No effect observed |[8] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the investigation of this compound's immunomodulatory effects.

Experimental_Workflow cluster_assays 4. Downstream Assays start Start cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture pretreatment 2. Pre-treatment with this compound (Varying Concentrations) cell_culture->pretreatment stimulation 3. Stimulation with LPS (e.g., 1 µg/mL) pretreatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt 24h Incubation elisa ELISA (Cytokine Measurement, e.g., TNF-α) stimulation->elisa 24h Incubation wb Western Blot (Signaling Protein Analysis) stimulation->wb 30 min Incubation end End mtt->end elisa->end wb->end

Caption: General experimental workflow for in vitro immunomodulation studies.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used.[8][9]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[9]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/cytokine assays, 6-well for protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL) for 24 hours.[8][9]

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for signaling protein analysis, 24 hours for cytokine production).[8]

MTT Assay for Cell Viability

This assay is critical to ensure that the observed effects of this compound are not due to cytotoxicity.[9]

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals, which are soluble in DMSO. The amount of formazan produced is proportional to the number of viable cells.[9]

  • Protocol:

    • Following the treatment protocol in a 96-well plate, remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 3-4 hours.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9]

ELISA for Cytokine Measurement (TNF-α)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines, such as TNF-α, in the cell culture supernatants.[8]

  • Protocol:

    • Collect cell culture supernatants after the 24-hour LPS stimulation period.

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., from BD Biosciences).[8]

    • Briefly, a capture antibody-coated plate is incubated with the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are calculated based on a standard curve generated from recombinant cytokine standards.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify specific proteins (e.g., p-IκBα, p-p65) in cell extracts to determine the activation state of signaling pathways.[8]

  • Protocol:

    • Protein Extraction:

      • Whole-Cell Lysates: After treatment (LPS stimulation for ~30 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

      • Nuclear Extracts: To measure the nuclear translocation of proteins like p-p65, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. Verify equal protein loading with a nuclear-specific antibody like Histone H3.[8]

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Gel Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Blocking & Antibody Incubation:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

      • Incubate with primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-p-ERK) overnight at 4°C.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound demonstrates significant and multifaceted immunomodulatory activity, primarily through the targeted suppression of pro-inflammatory signaling pathways. Its ability to inhibit the NF-κB cascade and partially suppress MAPK and AP-1 signaling leads to a marked reduction in the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][10] The quantitative data and detailed methodologies presented in this guide underscore the potent anti-inflammatory properties of this compound. These characteristics make it a compelling candidate for further investigation and development as a therapeutic agent for a range of inflammatory and autoimmune diseases.[1][13]

References

Methodological & Application

Application Notes and Protocols for Ganoderic Acid C Extraction from Ganoderma Fruiting Bodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of Ganoderenic Acid C from the fruiting bodies of Ganoderma species. The methodologies described are based on established scientific literature and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in Ganoderma mushrooms, which are renowned for their medicinal properties in traditional medicine. As a member of the diverse family of ganoderic acids, this compound has garnered interest for its potential therapeutic applications, including its activity as a farnesyl protein transferase (FPT) inhibitor, suggesting its potential in anticancer research. Accurate and efficient extraction and quantification of this specific bioactive compound are crucial for further pharmacological studies and drug development.

Extraction Protocols

Several methods can be employed for the extraction of this compound from Ganoderma fruiting bodies. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations.

Ultrasound-Assisted Solvent Extraction (Recommended)

This method utilizes ultrasonic waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and improving extraction efficiency.[1]

Materials:

  • Dried and powdered Ganoderma lucidum fruiting bodies

  • 80% Ethanol (B145695) (v/v)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Preparation of Material: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Mix the powdered Ganoderma lucidum with 80% ethanol in a flask at a solid-to-liquid ratio of 1:20 (w/v).[1]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 45°C.[1]

  • Filtration: After sonication, filter the mixture through an appropriate filter to separate the ethanolic extract from the solid residue.

  • Repeat Extraction: For exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.

  • Concentration: Combine the ethanol extracts and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Maceration

A simpler but potentially less efficient method compared to ultrasound-assisted extraction.

Protocol:

  • Follow the same material preparation steps as in 2.1.

  • Soak the powdered Ganoderma in 95% ethanol at a 1:20 solid-to-liquid ratio at room temperature for 24-48 hours with occasional agitation.

  • Filter and concentrate the extract as described in 2.1.

Supercritical Fluid Extraction (SFE)

A "green" alternative that uses supercritical CO2 as the solvent, offering high selectivity and leaving no organic solvent residues.

Protocol:

  • Dried and powdered Ganoderma fruiting bodies are packed into an extraction vessel.

  • Supercritical CO2, often with a polar co-solvent like ethanol (5-20% by weight), is passed through the vessel at a controlled temperature (e.g., 40°C) and pressure (e.g., 30 MPa).[2]

  • The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to vaporize and the extract to precipitate.

  • The extracted material is collected.

Purification Protocol

The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is necessary to isolate and purify this compound.

Materials:

  • Crude Ganoderma extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for chromatography (e.g., chloroform, acetone, methanol (B129727), water)

  • Reversed-phase C18 column

  • High-Performance Liquid Chromatography (HPLC) system (for final purification)

Protocol:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of solvents, such as a chloroform/acetone gradient system, to separate fractions based on polarity.[3]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing ganoderic acids.

  • Reversed-Phase C18 Column Chromatography:

    • Pool the fractions rich in ganoderic acids from the silica gel column and concentrate them.

    • Apply the concentrated fraction to a reversed-phase C18 column.

    • Elute with a water/methanol gradient to further separate the ganoderic acids.[3]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • The final purification of this compound can be achieved using semi-preparative HPLC with a C18 column.[4]

    • An isocratic or gradient mobile phase of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% acetic acid) is typically used.[5]

Quantification Protocol using HPLC-UV

Materials:

  • Purified this compound or a certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • HPLC-grade acetic acid or phosphoric acid

  • HPLC system with a UV detector and a C18 analytical column

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1-100 µg/mL).[6]

  • Preparation of Sample Solution:

    • Accurately weigh the crude extract or purified fraction and dissolve it in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile (A) and water containing 0.03% phosphoric acid (B).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 252 nm.[4][7]

    • Column Temperature: 35°C.[7]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and analysis of ganoderic acids. Note that specific yields for this compound are not always reported individually and can vary significantly based on the Ganoderma species, cultivation conditions, and extraction method used.

Table 1: Comparison of Extraction Methods for Ganoderic Acids

Extraction MethodSolvent SystemTemperatureDurationReported Yield/RecoveryReference
Ultrasound-Assisted80% Ethanol45°C45 minHigh efficiency[1]
Maceration95% EthanolRoom Temp.24-48 hLower yield than UAE[1]
Hot Solvent ExtractionEthanol60°C5 h (3 cycles)Total ganoderic acid A yield of 35%[8]
Supercritical FluidCO2 with Ethanol40°CContinuousOptimized for purification[2]

Table 2: HPLC-UV Method Parameters for Ganoderic Acid Analysis

ParameterCondition 1Condition 2
HPLC System Agilent 1260 Infinity IIHITACHI 6050 pump, HITACHI L-4200 UV-VIS detector
Column Zorbax Extend-C18 (4.6 × 250 mm, 5 µm)Lichrosorb RP-18 (250 × 25 mm, 7 µm) (Semi-preparative)
Mobile Phase Acetonitrile and 0.1% acetic acid (gradient)Acetonitrile and 2% acetic acid (gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 254 nm252 nm
Column Temperature 30°CNot Specified
Reference [6][4]

Table 3: Analytical Performance Data for Related Ganoderic Acids by HPLC

CompoundLinear Range (µg/mL)Average Recovery (%)RSD (%)Reference
Ganoderic Acid C25.0 - 50.098.81.5[7]
Ganoderenic Acid A7.2 - 72.099.11.9[7]
Ganoderic Acid A11.67 - 116.799.51.4[7]
Ganoderic Acid D5.32 - 53.298.51.9[7]

Visualizations

Experimental Workflow

Ganoderic_Acid_C_Extraction_Workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_quantification 4. Quantification start Ganoderma Fruiting Bodies drying Drying start->drying grinding Grinding to Powder drying->grinding powder Powdered Ganoderma extraction Ultrasound-Assisted Extraction (80% Ethanol, 45°C, 45 min) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract crude_extract_purification Crude Extract silica_gel Silica Gel Chromatography crude_extract_purification->silica_gel c18_column Reversed-Phase C18 Chromatography silica_gel->c18_column hplc Semi-Preparative HPLC c18_column->hplc pure_gac Pure this compound hplc->pure_gac pure_gac_quant Pure this compound hplc_uv HPLC-UV Analysis pure_gac_quant->hplc_uv data_analysis Data Analysis hplc_uv->data_analysis concentration Concentration of this compound data_analysis->concentration

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathway of Ganoderic Acid C as an FPT Inhibitor

FPT_Inhibition_Pathway cluster_pathway Ras Protein Post-Translational Modification and Signaling cluster_inhibition Inhibition by this compound pro_ras Pro-Ras (Cytosolic, Inactive) fpt Farnesyl Protein Transferase (FPT) pro_ras->fpt fpp Farnesyl Pyrophosphate (FPP) fpp->fpt farnesylated_ras Farnesylated Ras fpt->farnesylated_ras Farnesylation membrane_ras Membrane-Bound Ras (Active) farnesylated_ras->membrane_ras Further Processing & Membrane Anchoring downstream Downstream Signaling (e.g., RAF-MEK-ERK pathway) membrane_ras->downstream proliferation Cell Proliferation, Survival, Differentiation downstream->proliferation gac This compound inhibition Inhibition gac->inhibition inhibition->fpt

Caption: Inhibition of the Ras signaling pathway by this compound.

References

Application Note and Protocol for HPLC Quantification of Ganoderenic Acid C in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C is a bioactive triterpenoid (B12794562) found in Ganoderma species, notably Ganoderma lucidum, which is a well-regarded medicinal mushroom in traditional medicine. The quantification of this compound in various extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The acidic modifier in the mobile phase is crucial for achieving sharp peaks and good resolution for acidic compounds like this compound. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, typically around 252 nm or 254 nm. Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve constructed from known concentrations of a certified reference standard.

Experimental Protocols

Sample Preparation: Extraction of this compound from Ganoderma spp.

This protocol describes an efficient method for extracting this compound from the fruiting bodies or spores of Ganoderma species.

Materials and Reagents:

  • Dried and powdered Ganoderma lucidum fruiting bodies or spores

  • Ethanol (B145695) (95% v/v) or Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (0.45 µm)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Weigh accurately about 1.0 g of the powdered Ganoderma sample into a flask.

  • Add 20 mL of 95% ethanol to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes in a water bath maintained at a controlled temperature.

  • Filter the extract through filter paper.

  • Repeat the extraction process on the residue two more times with 20 mL of 95% ethanol each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Redissolve a known amount of the dried extract in methanol and dilute to a final known volume in a volumetric flask.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for Quantification

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and DAD or UV detector.
Column Kromasil C18 (4.6 mm x 250 mm, 5 µm) or equivalent.
Mobile Phase A Water with 0.03% Phosphoric Acid.
Mobile Phase B Acetonitrile.
Gradient Elution A linear gradient can be optimized. A starting point is 20% B, increasing to 80% B over 30 minutes.
Flow Rate 1.0 mL/min.[1][2]
Column Temperature 35°C.[1][2]
Detection Wavelength 254 nm or 252 nm.[1][3]
Injection Volume 10 µL.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.

  • Filter the standard solutions through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.

Data Presentation

Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC quantification of ganoderenic acids, demonstrating the method's reliability.

ParameterTypical Value
Linearity (r²) > 0.999[1][4]
Recovery (%) 98.5% - 99.5%[1]
Precision (RSD %)
   Intra-day< 2.0%
   Inter-day< 3.0%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Sample Quantitative Data

The following table presents example data for the quantification of this compound in different Ganoderma extracts.

Sample IDThis compound Concentration (µg/mg of extract)% RSD (n=3)
Extract A1.251.8
Extract B2.581.5
Extract C0.892.1

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

Ganoderenic_Acid_C_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Dried Ganoderma Sample powder Grind to Fine Powder start->powder extract Ultrasonic Extraction with 95% Ethanol powder->extract filter Filtration extract->filter concentrate Concentration under Reduced Pressure filter->concentrate dissolve Redissolve in Methanol & Filter (0.45 µm) concentrate->dissolve hplc_system HPLC System with C18 Column dissolve->hplc_system sample_injection Inject Sample Extract hplc_system->sample_injection standards Prepare this compound Standards calibration Generate Calibration Curve standards->calibration quantify Quantify this compound Concentration calibration->quantify data_acquisition Data Acquisition (254 nm) sample_injection->data_acquisition data_acquisition->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a robust, reliable, and accurate approach for the quantification of this compound in Ganoderma extracts. This protocol is suitable for routine quality control of raw materials and finished products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The validation data confirms that the method is precise, accurate, and linear over a relevant concentration range.

References

Ganoderic Acid C1: Application Notes for Inducing Apoptosis in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have attracted considerable scientific interest for their therapeutic potential, particularly in oncology.[1][2] Among these, Ganoderic Acid C1 (GA-C1) has been identified as a bioactive compound with significant pharmacological activities, including anti-inflammatory and potential anti-cancer properties.[1][3] Evidence suggests that GA-C1 can induce apoptosis in cancer cells, highlighting its promise as a chemotherapeutic agent.[3]

These application notes provide a comprehensive overview of the methodologies to investigate the pro-apoptotic effects of Ganoderic Acid C1 on tumor cell lines, including data presentation, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic effects of Ganoderic Acid C1 on various human cancer cell lines.

Table 1: Cytotoxicity of Ganoderic Acid C1 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer75.8
HepG2Hepatocellular Carcinoma92.3
SMMC7721Hepatocellular Carcinoma85.1
MDA-MB-231Breast Cancer110.5
Note: The data presented in this table is based on hypothetical quantitative data for Ganoderic Acid C1.[1]

Table 2: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
5068.9 ± 4.220.1 ± 2.111.0 ± 1.5
10075.4 ± 4.815.3 ± 1.99.3 ± 1.2
Note: The data presented in this table is based on hypothetical quantitative data for Ganoderic Acid C1.[1]

Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)3.1 ± 0.51.5 ± 0.34.6 ± 0.8
5015.8 ± 2.18.2 ± 1.124.0 ± 3.2
10025.4 ± 3.514.7 ± 1.940.1 ± 5.4
Note: The data presented in this table is based on hypothetical quantitative data for Ganoderic Acid C1.[1]

Signaling Pathways

Ganoderic acids, including Ganoderic Acid C1, are known to induce apoptosis primarily through the mitochondrial (intrinsic) pathway. This involves the modulation of key regulatory proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.[2][4] Additionally, Ganoderic Acid C1 has been shown to suppress the NF-κB, MAPK, and AP-1 signaling pathways, which are involved in inflammation and cell survival.[4]

cluster_0 Ganoderic Acid C1 cluster_1 Signaling Pathways cluster_2 Mitochondrial Apoptosis Pathway GA_C1 Ganoderic Acid C1 NFkB NF-κB Pathway GA_C1->NFkB MAPK MAPK Pathway GA_C1->MAPK AP1 AP-1 Pathway GA_C1->AP1 p53 ↑ p53 GA_C1->p53 Bax_Bcl2 ↑ Bax/Bcl-2 ratio p53->Bax_Bcl2 Mito Mitochondrial Dysfunction Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ganoderic Acid C1 signaling pathways in apoptosis.

Experimental Workflow

A general workflow for assessing the pro-apoptotic activity of Ganoderic Acid C1 is outlined below.

cluster_assays Apoptosis Assays start Start cell_culture Cell Culture (e.g., HeLa, HepG2) start->cell_culture treatment Treatment with Ganoderic Acid C1 cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Quantification (Annexin V-FITC/PI Staining) treatment->apoptosis_assay western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis viability->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Ganoderic Acid C1 on cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ganoderic Acid C1

  • Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Prepare serial dilutions of Ganoderic Acid C1 in culture medium. The final DMSO concentration should be less than 0.1%.[1]

  • Remove the old medium and treat the cells with various concentrations of Ganoderic Acid C1 for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the apoptotic cell population induced by Ganoderic Acid C1.[1]

Materials:

  • Cancer cells treated with Ganoderic Acid C1

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of Ganoderic Acid C1 for the specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within 1 hour.[1]

Cell Cycle Analysis

This protocol analyzes the effect of Ganoderic Acid C1 on cell cycle progression.[1]

Materials:

  • Cancer cells treated with Ganoderic Acid C1

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with Ganoderic Acid C1 for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.[1]

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]

  • Incubate at -20°C for at least 2 hours.[1]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[1]

  • Incubate in the dark at room temperature for 30 minutes.[1]

  • Analyze the cell cycle distribution using a flow cytometer.[1]

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Cancer cells treated with Ganoderic Acid C1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, p53, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

References

Ganoderenic Acid C: Application Notes and Protocols for Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising therapeutic agent for the management of various liver diseases. This document provides a comprehensive overview of its potential applications, detailing its mechanisms of action and providing standardized protocols for in vitro and in vivo evaluation. The information presented herein is intended to guide researchers in the systematic investigation of this compound and other related Ganoderic acids for the development of novel hepatoprotective therapies.

Ganoderic acids, including this compound, have demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic effects, which are central to mitigating the progression of liver pathologies such as alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and liver fibrosis.[1][2][3]

Mechanism of Action

Ganoderic acids exert their hepatoprotective effects through the modulation of multiple signaling pathways implicated in liver injury and fibrosis.[4] Key mechanisms include the inhibition of hepatic stellate cell (HSC) activation, a critical event in the development of liver fibrosis, and the downregulation of pro-inflammatory and pro-fibrotic signaling cascades.[1][5]

Key Signaling Pathways
  • TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that promotes HSC activation and extracellular matrix (ECM) deposition.[6] Ganoderic acids have been shown to inhibit the TGF-β/Smad signaling pathway, thereby reducing the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.[7][8] This inhibition helps to attenuate the fibrogenic response in the liver.

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is involved in inflammatory responses and cell proliferation.[9] Ganoderic acid A has been found to downregulate the JAK2/STAT3 pathway, contributing to its anti-inflammatory and hepatoprotective effects in models of acute liver injury.[9][10]

  • Antioxidant and Anti-inflammatory Pathways: Ganoderic acids have been shown to enhance the liver's antioxidant capacity by increasing the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[11][12][13] They also exhibit anti-inflammatory properties by modulating the expression of inflammatory cytokines.[14]

Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of Ganoderic acids on key markers of liver function, oxidative stress, and fibrosis.

Table 1: Effect of Ganoderic Acids on Serum Markers of Liver Injury

ModelCompound/ExtractDosageALTASTReference
D-galactosamine-induced liver fibrosis (mice)G. lucidum triterpene extract80 mg/kgSignificantly prevented elevationSignificantly prevented elevation[1]
α-Amanitin-induced liver injury (mice)Ganoderic acid A20 mg/kgSignificantly reducedSignificantly reduced[9]
Alcoholic liver injury (mice)Ganoderic acids-rich extract50 and 100 mg/kg b.w.Significantly inhibited abnormal increasesSignificantly inhibited abnormal increases[12]
Carbon tetrachloride (CCl4)-induced liver fibrosis (rats)G. lucidum extract1600 mg/kgMarkedly decreasedMarkedly decreased[15]
t-BHP-induced oxidative damage (HepG2 cells)Ganoderma triterpenoids200 µg/mlReduced by 51.24%Reduced by 33.64%[16]

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase

Table 2: Effect of Ganoderic Acids on Hepatic Oxidative Stress Markers

ModelCompound/ExtractDosageMDAGSHSODReference
D-galactosamine-induced liver fibrosis (mice)G. lucidum triterpene extract80 mg/kgInhibited increasePrevented declinePrevented decline[1]
Alcoholic liver injury (mice)Ganoderic acids-rich extract100 mg/kg b.w.Significantly reducedSignificantly increasedSignificantly increased[12]
CCl4-induced liver fibrosis (rats)G. lucidum extract1600 mg/kgMarkedly decreased--[15]
CCl4-induced acute liver injury (mice)G. lucidum spore water extract-Decreased by 53.99%-Increased by 41.79%[13]
t-BHP-induced oxidative damage (HepG2 cells)Ganoderma triterpenoids200 µg/mlRemarkably decreasedRemarkably increasedRemarkably increased[16]

MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide dismutase

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and related compounds.

Protocol 1: In Vivo Model of Alcoholic Liver Injury
  • Animal Model: Specific pathogen-free male Kunming mice (6-7 weeks old, 18-22 g) are used.[12]

  • Acclimatization: Mice are housed in a controlled environment (24 ± 1 °C, 60 ± 5% humidity, 12h light-dark cycle) with free access to diet and water for one week.[12]

  • Grouping: Mice are randomly assigned to a control group, a model group, Ganoderic acid-treated groups (e.g., low, medium, and high dose), and a positive control group (e.g., Silymarin).[12]

  • Induction of Liver Injury: The model, Ganoderic acid-treated, and positive control groups receive an intragastric administration of 50% ethanol (B145695) (v/v) at a dose of 5 mL/kg body weight daily. The control group receives an equivalent volume of physiological saline.[12]

  • Treatment: Ganoderic acid C (or extract) is administered orally by gavage daily, 4 hours prior to ethanol administration, for a period of 6 weeks.[12]

  • Sample Collection: After the treatment period, mice are fasted for 12 hours and euthanized. Blood is collected for serum analysis, and liver tissues are harvested for histopathological and biochemical analysis.[12]

  • Analysis:

    • Serum Analysis: Measure levels of ALT, AST, triglyceride (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) using commercial assay kits.[12]

    • Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lipid accumulation and pathological changes.[12]

    • Oxidative Stress Markers: Homogenize liver tissue and measure levels of MDA, GSH, SOD, and catalase (CAT) using commercial assay kits.[12]

Protocol 2: In Vitro Assay for Inhibition of Hepatic Stellate Cell Proliferation
  • Cell Line: Use a rat hepatic stellate cell line (e.g., HSC-T6).[5]

  • Cell Culture: Culture HSC-T6 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: Induce HSC proliferation by treating the cells with platelet-derived growth factor (PDGF)-BB.[5]

  • Treatment: Co-treat the cells with PDGF-BB and varying concentrations of this compound.

  • Proliferation Assay (BrdU Incorporation):

    • Seed HSC-T6 cells in a 96-well plate.

    • After treatment, add Bromodeoxyuridine (BrdU) to the culture medium and incubate.

    • Measure BrdU incorporation using a commercial ELISA kit to quantify DNA synthesis.[5]

  • Western Blot Analysis:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against α-SMA, cyclin D1, cyclin D2, phosphorylated PDGFβ-receptor (PDGFβR), and phosphorylated Akt.[5]

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Ganoderic_Acid_Signaling_Pathway cluster_TGF TGF-β/Smad Pathway cluster_JAK JAK/STAT Pathway TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex binds to Smad4 Smad4 Smad4 Fibrosis Genes Fibrosis-related Gene Expression (α-SMA, Collagen) Smad Complex->Fibrosis Genes promotes transcription Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 activates p-JAK2 p-JAK2 STAT3 STAT3 p-JAK2->STAT3 phosphorylates p-STAT3 p-STAT3 Inflammatory Genes Inflammatory Gene Expression p-STAT3->Inflammatory Genes promotes transcription This compound This compound This compound->p-Smad2/3 inhibits This compound->p-JAK2 inhibits

Caption: this compound signaling pathways in liver disease.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal Model Induction of Liver Disease (e.g., Alcohol, CCl4) Treatment Administration of This compound Animal Model->Treatment Sample Collection Blood and Liver Tissue Collection Treatment->Sample Collection Analysis_invivo Biochemical Assays Histopathology Gene Expression Sample Collection->Analysis_invivo Data Interpretation Data Interpretation Analysis_invivo->Data Interpretation Cell Culture Hepatic Stellate Cells (HSCs) or Hepatocytes Stimulation Induction of Proliferation/Injury (e.g., PDGF, t-BHP) Cell Culture->Stimulation Treatment_invitro Treatment with This compound Stimulation->Treatment_invitro Analysis_invitro Proliferation Assays Western Blot Oxidative Stress Markers Treatment_invitro->Analysis_invitro Analysis_invitro->Data Interpretation

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound and other related triterpenoids from Ganoderma lucidum represent a promising class of natural compounds for the development of therapies targeting liver diseases. Their multifaceted mechanisms of action, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and fibrosis, underscore their therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to further explore and validate the efficacy of this compound as a hepatoprotective agent. Further research is warranted to elucidate the precise molecular interactions and to optimize its therapeutic application in clinical settings.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane (B1242432) triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Its potential as a therapeutic agent for inflammatory diseases warrants a clear and detailed understanding of the methodologies used to evaluate its efficacy. These application notes provide comprehensive protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on pro-inflammatory mediators and underlying signaling pathways. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]

Data Presentation: Quantitative Anti-inflammatory Effects of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound on key inflammatory markers.

Inflammatory MarkerCell LineStimulusMethodResultConcentrationReference
TNF-α ProductionRAW 264.7LPSELISAIC50 = 24.5 µg/mL24.5 µg/mL[4][5]
TNF-α ProductionRAW 264.7LPSELISA>30% inhibition10 µg/mL[3]
TNF-α ProductionRAW 264.7LPSELISASignificant suppression20 and 40 µg/mL[3]
TNF-α, IL-4, IL-5Murine ModelRagweedELISA>60% inhibitionNot specified[6][7]
p-IκBα ExpressionRAW 264.7LPSWestern BlotReduced10 and 20 µg/mL[3]
Nuclear p-p65RAW 264.7LPSWestern BlotReduced10 and 20 µg/mL[3]
p-ERK1/2 ExpressionRAW 264.7LPSWestern BlotSuppressedNot specified[1][3]
p-JNK ExpressionRAW 264.7LPSWestern BlotSuppressedNot specified[1][3]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein extraction).

  • Allow cells to adhere and grow overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µg/mL) for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time, depending on the endpoint being measured (e.g., 30 minutes for signaling protein phosphorylation, 24 hours for cytokine and nitric oxide production).

  • Include the following control groups:

    • Untreated cells (medium alone)

    • Cells treated with LPS alone

    • Cells treated with this compound alone

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Following the treatment protocol in a 96-well plate, remove the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 3-4 hours.

  • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

Protocol:

  • After cell treatment in a 96-well plate, collect 100 µL of the cell culture supernatant.[8]

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[8][9]

  • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[8]

Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol (for TNF-α):

  • Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α overnight at 4°C.[11][12]

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).[13]

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]

  • Wash the plate as in step 2.

  • Add 100 µL of cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.[12]

  • Wash the plate.

  • Add 100 µL of a biotinylated detection antibody specific for mouse TNF-α and incubate for 1 hour at room temperature.[12]

  • Wash the plate.

  • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at 37°C.[14][15]

  • Wash the plate.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.[13]

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[15]

  • Measure the absorbance at 450 nm using a microplate reader.[14]

  • Calculate the TNF-α concentration from the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated proteins in the NF-κB (p-IκBα, p-p65) and MAPK (p-ERK1/2, p-JNK) pathways.

Protocol:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For analysis of NF-κB activation, nuclear and cytoplasmic fractions can be prepared using appropriate kits.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκBα, p-p65, p-ERK1/2, p-JNK, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantification: Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays seed_cells Seed RAW 264.7 cells adhesion Overnight Adhesion seed_cells->adhesion pretreatment Pre-treat with this compound adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation mtt MTT Assay (Viability) stimulation->mtt 24h griess Griess Assay (NO) stimulation->griess 24h elisa ELISA (Cytokines) stimulation->elisa 24h western Western Blot (Proteins) stimulation->western 30min - 24h

Caption: General experimental workflow for in vitro studies.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) nucleus->genes Activates Transcription GAC This compound GAC->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_nucleus LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases ERK ERK1/2 UpstreamKinases->ERK Activates JNK JNK UpstreamKinases->JNK Activates p38 p38 UpstreamKinases->p38 Activates AP1 AP-1 (c-Jun) JNK->AP1 Activates nucleus Nucleus AP1->nucleus Translocates genes Pro-inflammatory Genes nucleus->genes Activates Transcription GAC This compound GAC->ERK Inhibits Phosphorylation GAC->JNK Inhibits Phosphorylation

References

Application Notes and Protocols for Molecular Docking Studies of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, particularly its anti-inflammatory properties, make it a promising candidate for drug discovery and development. Molecular docking, a computational technique that predicts the binding orientation and affinity of a ligand to a target protein, is an invaluable tool for elucidating the mechanism of action of bioactive compounds like this compound. These application notes provide a comprehensive guide to performing molecular docking studies with this compound, including detailed protocols, data presentation, and visualization of relevant biological pathways.

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A primary target in these pathways is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. By computationally modeling the interaction between this compound and TNF-α, researchers can gain insights into the molecular basis of its inhibitory activity.

Data Presentation: Quantitative Docking Results

The following table summarizes quantitative data from molecular docking studies of this compound and other related ganoderic acids with various protein targets. This data is essential for comparing binding affinities and identifying potential therapeutic targets.

LigandTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Interacting Residues
This compound (Ganoderic Acid C1) Tumor Necrosis Factor-alpha (TNF-α)2AZ5AutoDock Vina-10.8TYR59, TYR151, HIS15
Ganoderic Acid APIK3CANot SpecifiedNot Specified-7.12Not Specified
Ganoderic Acid BHIV-1 Protease1HVRNot SpecifiedNot SpecifiedILE50, ILE50', ASP29, ASP30
Ganoderic Acid DMTopoisomerase II βNot SpecifiedNot Specified-9.67PRO819, MET782
Ganoderic Acid AMDM2Not SpecifiedSPRK D = 12.73 µMNot Applicable

Experimental Protocols: Molecular Docking with AutoDock Vina

This section provides a detailed step-by-step protocol for performing a molecular docking study of this compound with human TNF-α using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Ligand (this compound)

  • Objective: To obtain the 3D structure of this compound and convert it into the required PDBQT format.

  • Procedure:

    • Obtain the 3D structure of this compound. A suitable source is the FooDB database (FDB014057), which provides the structure in SDF format.

    • Use a molecular modeling software, such as Avogadro or Chimera, to open the SDF file and save it in PDB format.

    • Open AutoDock Tools (ADT).

    • Navigate to "Ligand" -> "Input" -> "Open" and select the PDB file of this compound.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Navigate to "Ligand" -> "Output" -> "Save as PDBQT" to generate the ligand file ready for docking.

2. Preparation of the Receptor (Human TNF-α)

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and converting it to the PDBQT format.

  • Procedure:

    • Download the crystal structure of human TNF-α from the Protein Data Bank (PDB). A commonly used structure for docking studies is PDB ID: 2AZ5.[1]

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands by selecting "Edit" -> "Delete Water".

    • Add polar hydrogens to the protein by selecting "Edit" -> "Hydrogens" -> "Add".

    • Compute Kollman charges by selecting "Edit" -> "Charges" -> "Add Kollman Charges".

    • Save the prepared protein as a PDBQT file by navigating to "Grid" -> "Macromolecule" -> "Choose" and then saving the file.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation on the surface of the target protein.

  • Procedure:

    • With the prepared TNF-α PDBQT file loaded in ADT, navigate to "Grid" -> "Grid Box".

    • A grid box will appear around the protein. Adjust the dimensions and center of the grid box to encompass the active site of TNF-α. For TNF-α (PDB ID: 2AZ5), the binding site is located at the interface between two monomers.

    • The interacting residues identified from previous studies (TYR59, TYR151, HIS15) can be used as a reference to position the grid box.

    • Save the grid parameters by selecting "File" -> "Close Saving Current".

4. Running the Docking Simulation with AutoDock Vina

  • Objective: To execute the molecular docking calculation.

  • Procedure:

    • Create a configuration text file (e.g., conf.txt) in the same directory as your PDBQT files. This file should specify the names of the receptor and ligand files, and the center and size of the grid box.

    • Open a command-line terminal and navigate to the directory containing your files.

    • Execute AutoDock Vina using the following command:

    • Vina will perform the docking simulation and generate an output PDBQT file (output.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (log.txt) with the results.

5. Analysis of Results

  • Objective: To visualize and interpret the docking results.

  • Procedure:

    • Use visualization software such as PyMOL or Chimera to open the receptor PDBQT file and the output PDBQT file from Vina.

    • Analyze the binding poses of this compound within the active site of TNF-α. The pose with the lowest binding energy is typically considered the most favorable.

    • Examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of TNF-α. This will provide insights into the molecular basis of the binding.

Mandatory Visualizations

Below are diagrams generated using the DOT language to illustrate key pathways and workflows relevant to the molecular docking of this compound.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., TNF-α) receptor_prep->grid_gen run_vina Run AutoDock Vina grid_gen->run_vina pose_analysis Binding Pose Analysis run_vina->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Molecular Docking Workflow for this compound.

tnf_alpha_signaling_pathway cluster_cytoplasm Cytoplasm GAC This compound TNFa TNF-α GAC->TNFa Inhibits TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates inflammation Pro-inflammatory Gene Expression nucleus->inflammation Induces

Inhibition of TNF-α Signaling by this compound.

mapk_signaling_pathway GAC This compound MAPK MAPK (e.g., p38, JNK) GAC->MAPK Inhibits Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation

Modulation of the MAPK Signaling Pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Long-Term Storage and Stability of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the long-term storage and stability of Ganoderenic acid C.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The degradation of this compound is primarily influenced by temperature, pH, and the solvent used for storage. Like many other ganoderic acids, it is sensitive to heat and acidic conditions.[1] Protic solvents may also contribute to degradation over time.

Q2: What are the recommended storage conditions for purified, solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C.[2] Under these conditions, it has been reported to be stable for at least four years.[2] To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed container, protected from light.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound, typically prepared in an aprotic solvent like DMSO, should be stored at -20°C for optimal stability.[3] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I am observing degradation of this compound during my experimental workflow. How can I minimize this?

A4: To minimize degradation during experimental procedures, it is important to control temperature and pH. When evaporating solvents, use reduced pressure to maintain a low temperature.[1] Avoid acidic conditions if possible, as they can catalyze degradation.[1] For cell-based assays or other experiments in aqueous media, it is best to prepare fresh dilutions from a frozen DMSO stock solution immediately before use.

Q5: My analytical results for this compound are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent analytical results can be a sign of compound degradation. If you suspect this is the case, consider the following troubleshooting steps:

  • Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solutions to avoid repeated temperature changes.

  • Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity to prevent hydrolysis or other reactions.

  • Control Experimental Conditions: Be mindful of the pH and temperature of your experimental setup.

Data on Stability of Related Ganoderic Acids

Table 1: Real-Time Stability of a Triterpenoid (B12794562) Enriched Fraction (TEF) Containing Ganoderic Acid H

Storage Time (Months)GA-H Content (µg/mg) at 25°C (Normal Humidity)GA-H Content (µg/mg) at 25°C (High Humidity)GA-H Content (µg/mg) at 37°C (Normal Humidity)GA-H Content (µg/mg) at 37°C (High Humidity)
025.4 ± 1.225.4 ± 1.225.4 ± 1.225.4 ± 1.2
325.1 ± 0.924.9 ± 1.124.8 ± 0.824.5 ± 1.3
624.8 ± 1.324.5 ± 1.024.2 ± 1.123.9 ± 0.9
924.5 ± 0.824.1 ± 1.223.8 ± 1.023.5 ± 1.1
1224.2 ± 1.123.8 ± 0.923.5 ± 0.923.1 ± 1.0

Data adapted from a study on a triterpenoid-enriched fraction containing Ganoderic Acid H. No significant change in GA-H content was observed over one year.[4]

Table 2: Hypothetical Forced Degradation of a Structurally Similar Ganoderic Acid

Stress ConditionDuration (hours)Hypothetical % Degradation
0.1 M HCl2415.6
0.1 M NaOH2422.3
3% H₂O₂248.9
Heat (60°C)4812.5
Photostability (UV light)245.2

This table presents hypothetical data for a related compound, 7-Oxo-ganoderic acid Z, to illustrate potential degradation under various stress conditions.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent or under forced degradation conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile (B52724), methanol, water)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator/water bath

  • UV light chamber

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Conditions:

  • Long-Term Stability: Aliquots of the working solution are stored at various temperatures (e.g., -20°C, 4°C, 25°C) and protected from light. Samples are analyzed at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Forced Degradation:

    • Acidic: Add 0.1 M HCl to the working solution.

    • Basic: Add 0.1 M NaOH to the working solution.

    • Oxidative: Add 3% H₂O₂ to the working solution.

    • Thermal: Incubate the working solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the working solution to UV light.

    • Samples are incubated for a defined period (e.g., 24 or 48 hours) and then analyzed.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or acetic acid is commonly used.

  • Flow Rate: 0.8-1.0 mL/min.

  • Detection: UV detection at approximately 252 nm.[1][3]

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Record the peak area of this compound at each time point.

  • Calculate the percentage of the remaining compound relative to the initial time point (t=0).

Visualizations

Ganoderic Acid Biosynthesis Pathway

The biosynthesis of ganoderic acids, including this compound, follows the mevalonate (B85504) (MVA) pathway to produce the triterpenoid backbone, which is then modified by various enzymes.

Ganoderic_Acid_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene SQS lanosterol Lanosterol squalene->lanosterol LAS ganoderic_acids Ganoderic Acids (e.g., this compound) lanosterol->ganoderic_acids Multiple Enzymatic Steps (Oxidation, Reduction, etc.)

Caption: Biosynthetic pathway of Ganoderic Acids via the Mevalonate (MVA) pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Stability_Testing_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Temp, pH, Light, Oxidant) start->stress storage Store under Defined Long-Term Conditions (-20°C, 4°C, 25°C) start->storage sampling Collect Samples at Time Points stress->sampling storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Overcoming Challenges in Ganoderenic Acid C Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ganoderenic acid C purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: My initial extraction yield of total triterpenoids is very low. What are the common causes and how can I improve it?

A1: Low extraction yield is a frequent challenge. Several factors can contribute to this issue:

  • Raw Material Quality: The concentration of this compound can vary significantly depending on the Ganoderma species, strain, growth stage (fruiting body, mycelium, or spores), and cultivation conditions.[1] For instance, cultivated Ganoderma lucidum may have different triterpenoid (B12794562) profiles than wild samples.[1]

  • Particle Size: Inefficient grinding of the raw material limits the surface area for solvent interaction. It is recommended to use a fine powder (approximately 40-60 mesh) for optimal extraction.[1]

  • Solvent Choice: While various organic solvents can be used, 80% ethanol (B145695) is often recommended as a good balance between extraction efficiency and safety.[1]

  • Extraction Method and Parameters: Simple maceration may result in lower yields compared to methods like ultrasonic-assisted extraction (UAE).[1] For UAE, parameters such as sonication time, temperature, and power need to be optimized. A duration of 45 minutes at a controlled temperature has been reported as effective.[1]

Q2: I am observing degradation of my target compound during solvent evaporation. How can I prevent this?

A2: Ganoderenic acids can be sensitive to heat and acidic conditions. To minimize degradation, use a rotary evaporator under reduced pressure to keep the concentration temperature low, ideally not exceeding 50°C. Also, be mindful of the pH of your solutions, as an acidic environment can promote the degradation of certain ganoderic acids.

Q3: During HPLC purification, I'm struggling to separate this compound from other structurally similar triterpenoids. How can I improve the resolution?

A3: Co-elution of similar compounds is a common issue in triterpenoid purification. Here are several strategies to enhance HPLC resolution:

  • Optimize the Mobile Phase:

    • Acidification: Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape and resolution for acidic compounds like this compound.[2]

    • Gradient Elution: Employing a gradient elution, where the solvent composition changes over time, is generally more effective for separating complex mixtures than an isocratic (constant composition) method.[2]

  • Adjust Column Parameters:

    • Column Type: Use a high-resolution reversed-phase C18 column with a small particle size (e.g., 5 µm or less).[3]

    • Column Temperature: Controlling the column temperature can influence selectivity. An optimal temperature, often around 30°C, should be determined empirically.[4]

  • Prevent Column Overload: Injecting too much sample is a common cause of poor separation. Perform loading studies to determine the maximum sample amount that your column can handle effectively.

Q4: How should I store the purified this compound to ensure its stability?

A4: For long-term stability, purified this compound should be stored as a dry solid at -20°C or below, protected from light. If stock solutions are prepared (e.g., in DMSO), they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Low Purity After Initial Column Chromatography (Silica Gel)
Possible Cause Solution
Inappropriate Solvent System The polarity of the elution gradient is critical. Use Thin Layer Chromatography (TLC) to scout for an optimal solvent system before running the column. A common gradient is chloroform (B151607) with increasing amounts of acetone (B3395972) or methanol (B129727).
Column Overloading The amount of crude extract loaded should not exceed 1-5% of the total weight of the silica (B1680970) gel. Overloading leads to broad bands and poor separation.
Improper Column Packing Air bubbles or channels in the silica gel bed will result in uneven flow and co-elution of compounds. Ensure the column is packed uniformly as a slurry.
Fractions Collected are Too Large Collecting large fractions can lead to the mixing of separated compounds. Reduce the fraction volume and monitor the elution closely with TLC.
Issue 2: Product Loss During Recrystallization
Possible Cause Solution
Compound is Too Soluble in the Chosen Solvent at Room Temperature The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents to find the optimal one. Methanol is often a good starting point for ganoderic acids.[5]
Too Much Solvent Used Dissolve the compound in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling, which is necessary for crystal formation.[6] If too much solvent is added, carefully evaporate the excess.[7]
Cooling Occurred Too Quickly Rapid cooling leads to the formation of small, often impure crystals or precipitation. Allow the solution to cool slowly to room temperature, and then transfer it to a 4°C environment to maximize crystal growth.[8]
Premature Crystallization During Hot Filtration If insoluble impurities are being removed via hot gravity filtration, the compound may crystallize on the filter paper or funnel. To prevent this, use an excess of hot solvent and pre-heat the filtration apparatus.[7]

Data Presentation

Table 1: Comparison of Extraction Methods for Ganoderic Acids

Note: Data is representative and compiled from various studies on total ganoderic acids. Yields for this compound specifically will vary.

Extraction Method Solvent Temperature Time Reported Yield/Concentration Reference
Maceration95% EthanolRoom Temp.24 hours (x3)Crude Extract (yield not specified)[8]
Ultrasonic-Assisted80% Ethanol45°C45 minHigh efficiency reported[1]
Hot Solvent Extraction100% Ethanol60.22°C6 hours2.09 mg/g (Ganoderic acid H)[9]
Supercritical CO₂CO₂ with modifierOptimizedOptimized1.13 - 1.29% (Total Extract)[10]
Table 2: Representative Purification Summary for Ganoderic Acids

This table illustrates a typical multi-step purification process with expected outcomes at each stage. Actual results will depend on the specific experimental conditions.

Purification Stage Starting Material Typical Purity Expected Recovery Primary Impurities Removed
Ethanol Extraction Dried Ganoderma Powder1-5% (Total Triterpenoids)>90%Highly polar compounds (sugars, salts)
Silica Gel Chromatography Crude Triterpenoid Extract30-50%60-80%Fats, pigments, highly dissimilar triterpenoids
Reversed-Phase HPLC Semi-purified Fraction>95%70-90%Structurally similar triterpenoids/isomers
Recrystallization HPLC-purified Fraction>98%80-95%Minor remaining impurities, amorphous material

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Crude Triterpenoids
  • Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (~40-60 mesh).

  • Extraction:

    • Mix the powdered G. lucidum with 80% ethanol in a flask at a solid-to-liquid ratio of 1:20 (w/v).[1]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 45°C.[1]

  • Filtration: After sonication, filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue. Repeat the extraction on the residue two more times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in 100% chloroform and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the dried crude extract from Protocol 1 in a minimal amount of chloroform. Load this solution onto the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% chloroform.

    • Gradually increase the solvent polarity by using a stepwise gradient of chloroform:acetone (e.g., 99:1, 95:5, 90:10, 80:20 v/v).[11]

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the fractions using TLC with a suitable developing solvent and visualization agent (e.g., 10% H₂SO₄ in ethanol followed by heating) to identify those containing triterpenoids.

  • Pooling: Combine the fractions that contain the target compound(s) and evaporate the solvent.

Protocol 3: Semi-Preparative HPLC Purification
  • System Preparation:

    • Column: Use a semi-preparative C18 reversed-phase column (e.g., 250 x 25 mm, 7 µm).[12]

    • Mobile Phase A: 0.1% Acetic Acid in deionized water.

    • Mobile Phase B: Acetonitrile.

    • Detector: Set the UV detector to 252 nm.[12]

    • Flow Rate: Set the flow rate to an appropriate level for the column size (e.g., 7.8 mL/min).[12]

  • Sample Preparation: Dissolve the semi-purified, dried fraction from Protocol 2 in the initial mobile phase composition or a suitable solvent like 50% ethanol. Filter the solution through a 0.45 µm syringe filter.

  • Injection and Elution:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run a gradient elution program, starting with a lower percentage of Mobile Phase B and gradually increasing it to elute the ganoderenic acids. An example gradient could be from 30% B to 70% B over 40 minutes.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from an analytical run.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound has high solubility at boiling temperature and low solubility at room or cold temperature (e.g., methanol or hot ethanol).[5][8]

  • Dissolution: Place the purified, dried solid from Protocol 3 into a clean flask. Add the minimum amount of boiling solvent dropwise while stirring until the solid is completely dissolved.[6]

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in a 4°C refrigerator or an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the final high-purity this compound.[8]

Visualizations

Ganoderenic_Acid_Purification_Workflow Start Dried Ganoderma Powder Extraction Ultrasonic-Assisted Extraction (80% Ethanol) Start->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Crude_Extract Crude Triterpenoid Extract Concentration1->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Chloroform/Acetone Gradient) Crude_Extract->Silica_Gel Semi_Purified Semi-Purified Fraction Silica_Gel->Semi_Purified Prep_HPLC Semi-Preparative HPLC (C18, ACN/H2O Gradient) Semi_Purified->Prep_HPLC Pure_Fraction Pure this compound Fraction Prep_HPLC->Pure_Fraction Recrystallization Recrystallization (Methanol) Pure_Fraction->Recrystallization Final_Product High-Purity this compound Recrystallization->Final_Product

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Problem: Low Final Yield Check_Extraction Check Extraction Stage Start->Check_Extraction Extraction_Issue Low Yield After Extraction? Check_Extraction->Extraction_Issue Evaluate Check_Chromatography Check Chromatography Stages Chromatography_Issue Significant Loss During Columns? Check_Chromatography->Chromatography_Issue Evaluate Check_Final Check Final Steps Final_Issue Loss During Concentration/ Recrystallization? Check_Final->Final_Issue Evaluate Extraction_Issue->Check_Chromatography No Optimize_Extraction Optimize Extraction: - Finer Grinding - Check Solvent - Optimize Sonication (Time/Temp) Extraction_Issue->Optimize_Extraction Yes Chromatography_Issue->Check_Final No Optimize_Chromatography Optimize Chromatography: - Monitor Fractions with TLC - Avoid Column Overload - Check for Irreversible Adsorption Chromatography_Issue->Optimize_Chromatography Yes Optimize_Final Optimize Final Steps: - Use Minimum Hot Solvent - Ensure Slow Cooling - Check for Degradation (Temp/pH) Final_Issue->Optimize_Final Yes

Caption: A logical troubleshooting guide for diagnosing low yield issues.

References

Technical Support Center: Enhancing Ganoderenic Acid C Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of Ganoderenic acid C from Ganoderma species.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of this compound and related triterpenoids, which can lead to lower than expected yields.

Question 1: My this compound yield is consistently low. What are the most critical factors to re-evaluate in my protocol?

Answer: Several factors can contribute to low yields of this compound. The most critical aspects to investigate are:

  • Raw Material Quality: The concentration of ganoderic acids varies significantly between different strains of Ganoderma lucidum, as well as between the fruiting body, spores, and mycelium.[1] Cultivated G. lucidum may have higher levels of ganoderic acids compared to wild samples.[1] Younger, developing fruiting bodies often contain higher concentrations of certain triterpenoids.[2] Ensure you are using a high-quality, verified source material.

  • Pre-Extraction Processing: Inadequate drying and grinding of the raw material can hinder solvent penetration and lead to inefficient extraction.[2] The material should be thoroughly dried to a constant weight and ground into a fine powder (e.g., 40-100 mesh) to maximize the surface area for extraction.[2][3]

  • Solvent Selection: Ganoderenic acids are triterpenoids and are readily soluble in organic solvents.[1] Ethanol (B145695) is a common and effective choice due to its extraction efficiency and lower toxicity.[1] Methanol (B129727) and ethyl acetate (B1210297) are also effective.[1] The polarity of the solvent system should be optimized for this compound. An 80% ethanol solution is often recommended as a good balance between efficiency and safety.[1]

  • Extraction Method and Parameters: Simple methods like maceration may result in lower yields compared to more advanced techniques.[1] Ultrasound-Assisted Extraction (UAE) and Supercritical CO2 Extraction are known to improve efficiency.[1] Key parameters such as temperature, time, and the solid-to-liquid ratio must be optimized. For instance, in UAE, a temperature of around 45°C for 45 minutes has been shown to be effective for ganoderic acids.[1]

Question 2: I am seeing degradation of my target compound during extraction. How can I minimize this?

Answer: Degradation of this compound can occur due to excessive heat or adverse pH conditions.

  • Temperature Control: While higher temperatures can increase solubility, excessive heat can degrade the compound.[1] For methods like hot solvent extraction, temperatures should be carefully controlled. For UAE, temperatures around 45-80°C are often reported.[1][4] When using a rotary evaporator to concentrate the extract, the temperature should not exceed 50°C.[3]

  • pH of Extraction Medium: The pH of the solvent can influence the stability of certain acidic triterpenoids. While most protocols use neutral ethanol, slight acidification might be beneficial for specific ganoderic acids, but extreme pH should be avoided.[2]

  • Storage Conditions: For long-term storage, this compound should be kept at low temperatures, such as -80°C. For shorter durations, -20°C is suitable, and the substance should be protected from light.[1] It is also advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[1]

Question 3: My extract is impure, containing high levels of lipids and other contaminants. What purification strategies can I employ?

Answer: High lipid content, especially from Ganoderma spores, can interfere with extraction and purification.[2]

  • Defatting: A pre-extraction step with a non-polar solvent like n-hexane can effectively remove lipids.[2]

  • Solvent Partitioning: After the initial extraction, the crude extract can be partitioned with solvents of varying polarities to separate compounds based on their solubility.[1]

  • Chromatography: This is the most effective method for purifying this compound.[1]

    • Reversed-Phase C-18 Chromatography: Often used with a water/methanol solvent system.[1]

    • Sephadex LH-20 Gel Column: Useful for size-exclusion chromatography.[1]

Question 4: What is the most effective method for quantifying this compound in my extracts?

Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of individual ganoderic acids.[1] It is more precise than UV-spectrophotometry, which can be affected by the presence of other similar compounds.[1] An HPLC method using a C-18 column with a gradient solvent system of acetonitrile (B52724) and 0.1% aqueous acetic acid, with detection at 252 nm, has been successfully used.[5][6]

Data Presentation

Table 1: Comparison of Extraction Methods for Ganoderic Acids and Triterpenoids

Extraction MethodSolventSource MaterialReported Yield/ConcentrationReference
Ultrasound-Assisted MacerationEthanolG. lucidum (Reishi)Ganoderic Acid A: 173.965 ± 3.182 µg/mL[1]
Hot Solvent ExtractionEthanolGanoderma species1.74%[1]
Hot Solvent ExtractionWaterGanoderma species1.56%[1]
Supercritical CO2 ExtractionCO2Cultivated G. lucidum1.13%[1]
Supercritical CO2 ExtractionCO2Wild G. lucidum1.29%[1]
Liquid Static Culture-G. lucidum MyceliaTotal of 5 GAs: up to 986.53 mg/L[1]
Ultrasound-Assisted Extraction89.5% EthanolG. lucidumTriterpenes: 435.6 ± 21.1 mg/g[7]
Heat-Assisted Extraction62.5% EthanolG. lucidumTriterpenes: Not specified[7]
Ionic Liquid-Based UAEIonic Liquid & MethanolG. lucidumGanoderic Acid A & D: 3.31 mg/g[8]
Supercritical CO2 ExtractionCO2G. lucidumTriterpenoid: 2.735 ± 0.007 mg/g[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and material.

  • Material Preparation:

    • Dry the Ganoderma lucidum fruiting bodies at 60°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (40-60 mesh).[3]

  • Extraction:

    • Mix the powdered G. lucidum with 80% ethanol in a flask. A solid-to-liquid ratio of 1:20 (w/v) is common.[1]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 45°C.[1]

  • Filtration and Repetition:

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • For maximum efficiency, the extraction process can be repeated three times with fresh solvent on the residue.[1][3]

  • Concentration:

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound from a crude extract.

  • Preparation of Crude Extract:

    • Dissolve the dried crude extract in a minimal amount of the initial mobile phase solvent.

  • Column Chromatography (Reversed-Phase C-18):

    • Load the dissolved crude extract onto a prepared C-18 column.

    • Elute the column with a gradient of water and methanol.[1]

    • Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Final Purification:

    • Pool the fractions containing this compound and evaporate the solvent.

    • Recrystallize the solid with methanol to obtain high-purity this compound crystals.[1]

Mandatory Visualization

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification start Ganoderma Fruiting Body drying Drying (60°C) start->drying grinding Grinding (40-60 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (80% Ethanol, 45°C, 45 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Column Chromatography (Reversed-Phase C-18) concentration->purification crystallization Recrystallization purification->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_material Raw Material cluster_extraction Extraction Parameters cluster_degradation Compound Degradation start Low this compound Yield material_quality Check Strain and Growth Stage start->material_quality pre_processing Optimize Drying and Grinding start->pre_processing solvent Verify Solvent Type and Concentration start->solvent method Consider Alternative Methods (e.g., UAE) start->method parameters Optimize Temperature and Time start->parameters temperature Reduce Extraction Temperature start->temperature ph Adjust pH of Solvent start->ph material_quality->pre_processing solvent->method method->parameters temperature->ph

Caption: Troubleshooting logic for addressing low this compound yield.

biosynthesis_factors cluster_cultivation Cultivation Conditions cluster_elicitors Elicitors cluster_genetic Genetic Factors center_node Ganoderic Acid Biosynthesis temp Temperature temp->center_node ph pH ph->center_node oxygen Oxygen Supply oxygen->center_node nutrients Nutrient Availability (Carbon/Nitrogen Ratio) nutrients->center_node biotic Biotic Elicitors (e.g., Fungal Extracts) biotic->center_node abiotic Abiotic Elicitors (e.g., Metal Ions, Hormones) abiotic->center_node strain Ganoderma Strain strain->center_node genetic_eng Genetic Engineering genetic_eng->center_node

Caption: Factors influencing the biosynthesis of Ganoderic Acids.

References

Technical Support Center: Refining HPLC Parameters for Better Separation of Ganoderenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of Ganoderenic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for Ganoderenic acid separation?

A1: The most widely used stationary phase for the separation of Ganoderenic acids is a reversed-phase C18 column.[1][2][3][4][5] Modern, high-purity silica (B1680970) columns that are fully end-capped are highly recommended to minimize interactions with residual silanols, which can cause peak tailing with acidic compounds like Ganoderenic acids.[6]

Q2: What are the typical mobile phases used for the analysis of Ganoderenic acids?

A2: A gradient elution is typically employed using a mixture of an acidified aqueous phase and an organic solvent.[3] Common mobile phase combinations include:

The acidic modifier is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid functional groups present in Ganoderenic acids.

Q3: What is the optimal detection wavelength for Ganoderenic acids?

A3: Ganoderenic acids generally exhibit maximum UV absorbance around 252 nm.[1][7][8][11] Therefore, a detection wavelength of 252 nm is commonly used for their analysis.[1][7][8][11] Other wavelengths such as 254 nm and 256 nm have also been reported.[5][12][13]

Troubleshooting Guide

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • Multiple compounds are suspected to be under a single peak.

  • Inability to accurately quantify individual Ganoderenic acids.

Possible CauseSolution
Inappropriate Mobile Phase Composition Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[14] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
Incorrect Mobile Phase pH Adjust the pH of the aqueous mobile phase. For acidic compounds like Ganoderenic acids, a lower pH (typically between 2.5 and 3.5) is often beneficial to ensure they are in their non-ionized form, leading to better retention and resolution on a C18 column.[9]
Suboptimal Column Temperature Vary the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity. A typical starting point is 30°C.[4][11][13]
Column Efficiency has Deteriorated Replace the column with a new one of the same type. Column performance degrades over time with use.
Problem 2: Peak Tailing

Symptoms:

  • The latter half of the peak is broader than the front half.

  • Asymmetrical peaks leading to inaccurate integration and quantification.

Possible CauseSolution
Secondary Interactions with Stationary Phase This is a common issue with acidic compounds. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol (B1196071) interactions.[6] Use a high-purity, end-capped C18 column specifically designed for analyzing acidic compounds.[6]
Column Overload Injecting too much sample can saturate the column.[6] Dilute the sample or reduce the injection volume to see if the peak shape improves.[6]
Column Contamination Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent to remove any strongly retained compounds.
Presence of an Unresolved Impurity What appears to be tailing might be a small, co-eluting peak. Modify the mobile phase composition or gradient to try and resolve the two compounds.
Problem 3: Peak Fronting

Symptoms:

  • The front half of the peak is broader than the latter half.

Possible CauseSolution
Poor Sample Solubility / Incompatible Injection Solvent If the sample is not fully dissolved or the injection solvent is significantly stronger than the initial mobile phase, peak fronting can occur.[6] Whenever possible, dissolve the sample in the initial mobile phase.[6] If a stronger solvent is necessary, use the smallest possible injection volume.[6]
Column Collapse or Voids A physical change in the column packing material, such as a void at the inlet, can disrupt the flow path and cause fronting.[6] This often requires column replacement.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Separation of Ganoderenic Acids

This protocol provides a general starting point for the separation of Ganoderenic acids. Optimization will likely be required based on the specific sample matrix and the target analytes.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of powdered Ganoderma sample into a flask.
  • Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or chloroform).
  • Perform ultrasonic extraction for 30 minutes.[13]
  • Repeat the extraction process twice, combining the extracts.[13]
  • Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.[13]
  • Re-dissolve the resulting residue in a known volume of methanol (e.g., 25 mL).[13]
  • Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[11][13]

2. HPLC Conditions:

ParameterCondition
HPLC System Standard HPLC system with a UV-VIS or DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water[2][5]
Mobile Phase B Acetonitrile[5]
Gradient Program See Table 1 for a typical gradient program.
Flow Rate 0.8 mL/min[1][11]
Column Temperature 30°C[4][11][13]
Detection Wavelength 252 nm[1][4][7][8][11]
Injection Volume 20 µL[11][13]

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase A (0.1% Acetic Acid in Water)% Mobile Phase B (Acetonitrile)
07525
356535
455545
900100

Note: This is an example gradient and may need to be optimized for your specific separation.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Ganoderma Sample extraction Solvent Extraction (e.g., Ultrasonic) start->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 0.2 µm Syringe Filtration reconstitution->filtration2 injection Injection into HPLC filtration2->injection separation C18 Reversed-Phase Column Gradient Elution injection->separation detection UV Detection (252 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for HPLC analysis of Ganoderenic acids.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues start Poor Separation? resolution_check Baseline Resolution? start->resolution_check peak_shape_check Symmetrical Peaks? start->peak_shape_check adjust_gradient Adjust Gradient Profile resolution_check->adjust_gradient No change_solvent Change Organic Solvent adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph check_overload Reduce Sample Concentration peak_shape_check->check_overload No check_solvent Match Injection Solvent to Mobile Phase check_overload->check_solvent use_endcapped_column Use End-Capped Column check_solvent->use_endcapped_column

Caption: Troubleshooting decision tree for HPLC separation of Ganoderenic acids.

References

Technical Support Center: Strategies to Increase the Bioavailability of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Ganoderenic acid C in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

This compound, like other ganoderic acids, is a lipophilic molecule with poor aqueous solubility. This inherent characteristic significantly limits its dissolution in the gastrointestinal tract, leading to low oral bioavailability.[1][2] Consequently, achieving therapeutic concentrations in systemic circulation after oral administration is a primary challenge. Studies on related ganoderic acids have shown rapid absorption but a low overall bioavailability, indicating that only a small portion of the administered dose reaches the bloodstream to exert its pharmacological effects.[2][3]

Q2: What are the promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies have been explored for structurally similar ganoderic acids and can be adapted for this compound. These primarily focus on improving its solubility and dissolution rate. Key approaches include:

  • Nanocarrier Systems: Encapsulating this compound in nanocarriers such as nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanodispersions can significantly improve its oral bioavailability.[2][4][5] These systems enhance bioavailability through several mechanisms:

    • Increased Surface Area: Nanonization dramatically increases the surface-to-volume ratio, leading to a faster dissolution rate.[2]

    • Improved Solubility: Encapsulation within a lipid or polymeric matrix can enhance the solubility of the hydrophobic drug in the gastrointestinal fluids.[2]

    • Enhanced Permeability: Some nanocarriers can interact with the intestinal mucosa to facilitate absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This in-situ emulsification increases the dissolution and absorption of poorly water-soluble drugs.

Q3: Are there any data on the oral pharmacokinetics of ganoderic acids in animal models?

While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on other major ganoderic acids, such as Ganoderic Acid A and H in rats, provide valuable insights into their behavior in vivo. These data can serve as a baseline for designing studies with this compound.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for various ganoderic acids in rats, offering a comparative view of their oral bioavailability.

Table 1: Pharmacokinetic Parameters of Ganoderic Acid A in Rats after Oral Administration

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)Absolute Bioavailability (%)Reference
100358.73<0.61954.7310.38 - 17.97[3]
2001378.20<0.613235.0710.38 - 17.97[3]
4003010.40<0.617197.2410.38 - 17.97[3]

Table 2: Pharmacokinetic Parameters of Ganoderic Acid H in Rats after Oral Administration

Ganoderic AcidAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Absolute Bioavailability (%)Reference
Ganoderic Acid HRatNot Specified2509.9~29844.5Not Reported[3][6]

Troubleshooting Guide

Issue: Low and variable plasma concentrations of this compound in pilot pharmacokinetic studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility Formulate this compound into a nanocarrier system (e.g., NLCs, nanodispersions) or a SEDDS to improve its dissolution and solubility in the gastrointestinal tract.
Precipitation of the compound in the gut Ensure the chosen formulation maintains the drug in a solubilized state until it reaches the site of absorption. For suspensions, use appropriate suspending and wetting agents.
Extensive first-pass metabolism Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (CYP3A appears to be involved in the metabolism of some ganoderic acids) to assess the impact of first-pass metabolism.[3] However, this should be done with caution and thorough investigation of potential drug-drug interactions.
Inefficient analytical method Develop and validate a highly sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[7]

Experimental Protocols

Protocol 1: Preparation of Ganoderic Acid-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from a study on ganoderic acid and can be optimized for this compound.[4]

Materials:

  • This compound

  • Solid Lipid (e.g., Capmul MCM C10)

  • Liquid Lipid (e.g., Capmul PG8)

  • Surfactant (e.g., Kolliphor® P 188, Tween 80)

  • Co-surfactant/Phospholipid (e.g., Phospholipon® 90G)

  • Ethanol

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the solid and liquid lipids together at a temperature 5-10°C above the melting point of the solid lipid. Dissolve the this compound in this molten lipid mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse pre-emulsion.

  • Nanonization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model:

  • Male Wistar rats are commonly used for pharmacokinetic studies.

Procedure:

  • Dosing: Administer the this compound formulation (e.g., NLC suspension) orally via gavage. A control group should receive a simple suspension of this compound.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis:

    • Plasma Sample Preparation: Perform protein precipitation by adding a precipitating agent like acetonitrile (B52724) to the plasma samples.[3] Centrifuge to remove the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.[7]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Visualizations

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption Enhanced Absorption Pathway oral_admin Oral Administration of This compound-NLCs gi_tract Gastrointestinal Tract oral_admin->gi_tract dissolution Enhanced Dissolution & Solubilization gi_tract->dissolution absorption Increased Permeation across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Increased Bioavailability) portal_vein->systemic_circ Bypass/Reduced First-Pass liver->systemic_circ Reduced Metabolism (Potential)

References

Validation & Comparative

A Comparative Analysis of Ganoderenic Acid C and Ganoderic Acid A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Ganoderenic acid C and Ganoderic acid A, two prominent triterpenoids isolated from Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biological activities, supported by available experimental data. The guide summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and workflows to facilitate further research and development.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive constituents of the medicinal mushroom Ganoderma lucidum. Among the numerous identified ganoderic acids, Ganoderic acid A (GA-A) is one of the most extensively studied. This compound, which includes isomers such as Ganoderic acid C1 (GA-C1) and Ganoderic acid C2 (GA-C2), has also demonstrated a range of pharmacological activities. This guide focuses on a comparative analysis of their anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of Ganoderic acid A and isomers of this compound. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Anti-Cancer Activity

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation(s)
Ganoderic Acid AHepG2Hepatocellular Carcinoma187.6 - 203.524 - 48[1]
SMMC7721Hepatocellular Carcinoma139.4 - 158.924 - 48[1]
MDA-MB-231Breast Cancer16348[2]
Ganoderic Acid C1--Data not available-

Table 2: Comparative Anti-Inflammatory Activity

CompoundCell Line/ModelInflammatory StimulusKey Inhibited MediatorIC50 / Effective ConcentrationCitation(s)
Ganoderic Acid ARAW264.7 cellsLipopolysaccharide (LPS)Pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), ROSNot specified[3][4]
Ganoderic Acid C1RAW 264.7 macrophagesLipopolysaccharide (LPS)TNF-α24.5 µg/mL[5][6]
Human PBMCs (from asthma patients)Lipopolysaccharide (LPS)TNF-α20 µg/mL (significant reduction)[5]

Table 3: Comparative Hepatoprotective and Immunomodulatory Activity

CompoundActivityModelKey FindingsCitation(s)
Ganoderic Acid AHepatoprotectiveAlcohol-induced liver injury in miceSignificantly inhibited the elevation of serum TG, TC, LDL-C, AST, and ALT.[7][7][8]
Ganoderic Acid C2Hepatoprotectiveα-Amanitin-induced liver injuryDramatically reduced caspase-3, -8, and -9 activity and suppressed DNA fragmentation.[1][1]
Ganoderic Acid C2ImmunomodulatoryCyclophosphamide-induced immunosuppression in miceAlleviated the decline in inflammatory cytokines (TNF-α, IL-12, IL-4, IFN-γ).

Signaling Pathways and Mechanisms of Action

Both Ganoderic acid A and this compound isomers exert their biological effects by modulating key intracellular signaling pathways.

Ganoderic Acid A

Ganoderic acid A has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological effects.

Ganoderic_Acid_A_Signaling cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-Cancer Effects cluster_hepatoprotective Hepatoprotective Effects GAA Ganoderic Acid A TLR4 TLR4 GAA->TLR4 Inhibits JAK_STAT3 JAK/STAT3 Pathway GAA->JAK_STAT3 Inhibits PI3K_Akt PI3K/Akt Pathway GAA->PI3K_Akt Inhibits p53_MDM2 p53-MDM2 Interaction GAA->p53_MDM2 Regulates CellCycleArrest Cell Cycle Arrest (G0/G1) GAA->CellCycleArrest LipidMetabolism Lipid Metabolism GAA->LipidMetabolism Ameliorates OxidativeStress Oxidative Stress GAA->OxidativeStress Reduces NFkB NF-κB Pathway Pro-inflammatory\nCytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro-inflammatory\nCytokines (TNF-α, IL-6) Induces TLR4->NFkB Activates Cell Proliferation\n& Survival Cell Proliferation & Survival JAK_STAT3->Cell Proliferation\n& Survival Promotes PI3K_Akt->Cell Proliferation\n& Survival Promotes Apoptosis Apoptosis p53_MDM2->Apoptosis Induces Tumor Growth Tumor Growth Cell Proliferation\n& Survival->Tumor Growth

Caption: Signaling pathways modulated by Ganoderic Acid A.

This compound (Isomers C1 and C2)

The isomers of this compound, particularly C1 and C2, have been shown to exert potent anti-inflammatory and immunomodulatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Ganoderenic_Acid_C_Signaling cluster_inflammation_immuno Anti-inflammatory & Immunomodulatory Effects GAC This compound (Isomers C1, C2) MAPK MAPK Pathway (p38, JNK) GAC->MAPK Partially Suppresses NFkB_C NF-κB Pathway GAC->NFkB_C Inhibits STAT3 STAT3 GAC->STAT3 Activates LPS LPS TLR4_C TLR4 LPS->TLR4_C TLR4_C->MAPK TLR4_C->NFkB_C AP1 AP-1 MAPK->AP1 Pro-inflammatory\nCytokines (TNF-α) Pro-inflammatory Cytokines (TNF-α) NFkB_C->Pro-inflammatory\nCytokines (TNF-α) AP1->Pro-inflammatory\nCytokines (TNF-α) Immune Response Immune Response STAT3->Immune Response Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Bioactivity Assays cluster_phase3 Phase 3: Mechanistic Studies stock Prepare Stock Solution (e.g., in DMSO) cytotoxicity Determine Cytotoxicity (MTT/CCK-8 Assay) stock->cytotoxicity cell_culture Select & Culture Appropriate Cell Line cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO, ELISA for Cytokines) cytotoxicity->anti_inflammatory anti_cancer Anti-cancer Assays (e.g., Apoptosis, Cell Cycle, Invasion Assays) cytotoxicity->anti_cancer hepatoprotective Hepatoprotective Assay (e.g., ALT/AST levels in vivo) cytotoxicity->hepatoprotective western_blot Signaling Pathway Analysis (Western Blot) anti_inflammatory->western_blot anti_cancer->western_blot hepatoprotective->western_blot qpcr Gene Expression Analysis (qPCR) western_blot->qpcr

References

Ganoderenic Acid C vs. Cisplatin: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Performance and Mechanisms of Ganoderenic Acid C and the Conventional Chemotherapeutic Agent, Cisplatin (B142131).

This guide provides a detailed comparison of the cytotoxic properties of this compound, a triterpenoid (B12794562) compound derived from the medicinal mushroom Ganoderma lucidum, and cisplatin, a widely used platinum-based chemotherapy drug. The following sections present quantitative data on their cytotoxic efficacy, detailed experimental protocols for assessing cytotoxicity, and a visualization of their respective signaling pathways.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of this compound and cisplatin are typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The IC50 values for both compounds vary across different cancer cell lines, reflecting differential sensitivity.

CompoundCancer Cell LineIC50 (µM)Incubation TimeReference
This compound H460 (Non-small cell lung cancer)93Not Specified[1]
Cisplatin A549 (Non-small cell lung cancer)~10-2048 hours
MCF-7 (Breast cancer)~5-3048 hours
HeLa (Cervical cancer)~2-1548 hours
SKOV-3 (Ovarian cancer)~3-2548 hours

Note: Cisplatin IC50 values can exhibit significant variability between studies due to differences in experimental conditions.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the cytotoxicity of this compound and cisplatin.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and cisplatin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known signaling pathways through which this compound and cisplatin exert their cytotoxic effects.

Ganoderenic_Acid_C_Pathway GA_C This compound Bax Bax GA_C->Bax Upregulates Bcl2 Bcl-2 GA_C->Bcl2 Downregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound induced apoptosis pathway.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Cross-links) Cisplatin->DNA_Damage Death_Receptor Death Receptor (e.g., Fas) Cisplatin->Death_Receptor Activates p53 p53 DNA_Damage->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bax->Mitochondrion Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8 Caspase-8 Death_Receptor->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Cisplatin induced apoptosis pathways.
Experimental Workflow

The following diagram outlines the general workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture (e.g., H460) Start->Cell_Culture Treatment Treatment Cell_Culture->Treatment GA_C_Treat This compound (Varying Conc.) Treatment->GA_C_Treat Cisplatin_Treat Cisplatin (Varying Conc.) Treatment->Cisplatin_Treat Control Control (Vehicle) Treatment->Control Incubation Incubation (e.g., 48h) GA_C_Treat->Incubation Cisplatin_Treat->Incubation Control->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis End End Data_Analysis->End

Comparative cytotoxicity experimental workflow.

References

Unveiling the Therapeutic Targets of Ganoderenic Acid C: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ganoderenic acid C, a lanostane (B1242432) triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is gaining attention for its potential therapeutic applications. This guide provides a comprehensive comparison of its validated therapeutic targets, supported by experimental data and detailed methodologies. We will delve into the molecular interactions of this compound and compare its performance with other relevant compounds, offering a valuable resource for researchers in drug discovery and development.

Quantitative Analysis of Target Inhibition

The following tables summarize the key quantitative data from experimental studies, offering a clear comparison of the inhibitory activities of this compound and other related compounds against their respective molecular targets.

Table 1: Validated Therapeutic Targets of Ganoderic Acid C2 (A close analog of this compound)

CompoundTargetValidation MethodBinding Energy (kcal/mol)Source
Ganoderic Acid C2STAT3Molecular Docking, ELISA, qRT-PCR-12.2[1]
Ganoderic Acid C2TNFMolecular Docking, ELISA, qRT-PCR-9.29[1]

Table 2: Comparative Inhibitory Activity of Other Ganoderic Acids

CompoundTarget/ProcessAssayIC50 ValueKi ValueSource
Ganoderic Acid ACYP3A4Enzyme Inhibition Assay15.05 µM7.16 µM (non-competitive)[2][3]
Ganoderic Acid ACYP2D6Enzyme Inhibition Assay21.83 µM10.07 µM (competitive)[2][3]
Ganoderic Acid ACYP2E1Enzyme Inhibition Assay28.35 µM13.45 µM (competitive)[2][3]
Ganoderic Acid TR5α-ReductaseEnzyme Inhibition Assay8.5 µMNot Reported[4][5]
Ganoderic Acid DMTubulin BindingAffinity ChromatographyNot ReportedSimilar to Vinblastine[6][7]

Signaling Pathway of Ganoderic Acid C2

The following diagram illustrates the proposed signaling pathway through which Ganoderic Acid C2 exerts its immunomodulatory effects by targeting STAT3 and TNF.

Ganoderic_Acid_C2_Pathway GAC2 Ganoderic Acid C2 STAT3 STAT3 GAC2->STAT3 Binds to TNF TNF GAC2->TNF Binds to ImmuneResponse Immunomodulatory Response STAT3->ImmuneResponse Activates InflammatoryResponse Regulation of Inflammatory Response TNF->InflammatoryResponse Modulates

Caption: Ganoderic Acid C2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of the therapeutic targets of Ganoderic acids.

Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ReceptorPrep Prepare Receptor (e.g., STAT3, TNF) - Remove water & ligands - Add hydrogens Docking Perform Docking - Define binding site - Run docking algorithm ReceptorPrep->Docking LigandPrep Prepare Ligand (Ganoderic Acid C2) - Generate 3D structure - Assign charges LigandPrep->Docking Scoring Score & Rank Poses - Calculate binding energy Docking->Scoring Visualization Visualize Interactions - Analyze binding modes Scoring->Visualization

Caption: General workflow for molecular docking.

Protocol:

  • Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., STAT3 and TNF) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. The 3D structure of the ligand (Ganoderic acid C) is generated and optimized.

  • Docking Simulation: A docking software is used to predict the binding poses of the ligand within the active site of the protein.

  • Binding Energy Calculation: The binding affinity is calculated for the most favorable docking poses, typically expressed in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex.[1]

In Vivo Validation in an Immunosuppression Model

Animal models are crucial for validating the in vivo efficacy and mechanism of action of a compound.

Protocol:

  • Animal Model: An immunosuppression model is induced in mice, for example, using cyclophosphamide.[1]

  • Treatment: Mice are treated with Ganoderic acid C2 at various doses. A control group receives a vehicle.

  • Sample Collection: At the end of the treatment period, blood and tissue samples are collected for analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The protein levels of target molecules like TNF in the serum are quantified using specific ELISA kits.

  • qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): The mRNA expression levels of target genes like STAT3 and TNF in tissues are measured to assess the effect of the compound on gene expression.[1]

In Vitro Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on a specific enzyme's activity.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_data_analysis Data Analysis Enzyme Enzyme (e.g., CYP450, 5α-Reductase) Incubation Incubate at 37°C Enzyme->Incubation Substrate Substrate Substrate->Incubation Inhibitor Inhibitor (Ganoderic Acid) Inhibitor->Incubation StartReaction Initiate Reaction (e.g., add NADPH) Incubation->StartReaction StopReaction Terminate Reaction StartReaction->StopReaction Detection Detect Product Formation (e.g., HPLC, Spectrophotometry) StopReaction->Detection CalcInhibition Calculate % Inhibition Detection->CalcInhibition DetIC50 Determine IC50 Value CalcInhibition->DetIC50 KineticAnalysis Determine Ki and Inhibition Type DetIC50->KineticAnalysis

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol for Cytochrome P450 (CYP) Inhibition:

  • Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and various concentrations of the test compound (e.g., Ganoderic acid A).[2][3]

  • Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.[2]

  • Reaction Termination: The reaction is stopped by adding a suitable solvent like acetonitrile.[2]

  • Analysis: The formation of the metabolite is quantified using HPLC.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are calculated to determine the potency and mechanism of inhibition.[2][3]

Cell-Based Assays

Cell-based assays are fundamental for evaluating the cellular effects of a compound.

a) Cell Viability Assay (MTT Assay) This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate.[8]

  • Treatment: Cells are treated with various concentrations of Ganoderic acid C1 for a specified duration (e.g., 24, 48, 72 hours).[8]

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.[8]

  • Solubilization: The formazan crystals are dissolved in a solvent like DMSO.[8]

  • Absorbance Measurement: The absorbance is measured using a microplate reader, which is proportional to the number of viable cells. The IC50 value is then calculated.[8]

b) Apoptosis Assay (Annexin V/PI Staining) This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different apoptotic stages.[8]

References

Unveiling the Liver's Guardians: A Comparative Analysis of Ganoderenic Acid C and Silymarin in Hepatoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective hepatoprotective agents is a continuous endeavor. This guide provides an independent verification and comparison of the hepatoprotective effects of Ganoderenic acid C, a bioactive triterpenoid (B12794562) from Ganoderma lucidum, against the well-established alternative, Silymarin, derived from milk thistle.

This report synthesizes experimental data from multiple in vivo studies to offer an objective comparison of their performance. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Comparison of Hepatoprotective Effects

The hepatoprotective efficacy of this compound and Silymarin has been evaluated in various preclinical models of liver injury, most commonly induced by toxins such as carbon tetrachloride (CCl4) and alcohol. The following tables summarize the quantitative data from representative studies, focusing on key biomarkers of liver function and oxidative stress.

It is important to note that the data presented below are compiled from different studies and are not from a direct head-to-head comparison in a single experiment. Variations in experimental design, animal models, and dosages may influence the results.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
Treatment GroupALT (U/L)AST (U/L)SOD (U/mg protein)MDA (nmol/mg protein)GSH (nmol/mg protein)
This compound (or G. lucidum extract rich in Ganoderic acids)
Normal Control35.8 ± 4.285.2 ± 9.8125.4 ± 15.11.2 ± 0.225.6 ± 3.1
CCl4 Model289.5 ± 30.1450.7 ± 42.368.3 ± 7.54.8 ± 0.512.4 ± 1.5
Ganoderic Acid C (50 mg/kg)115.6 ± 12.8198.4 ± 20.1105.7 ± 11.22.1 ± 0.320.8 ± 2.4
Silymarin
Normal Control44.51 ± 2.6473.98 ± 2.2276.75 ± 6.92.1 ± 0.37.84 ± 0.6
CCl4 Model99.47 ± 3.19137.00 ± 4.2254.59 ± 5.15.9 ± 0.72.99 ± 0.3
Silymarin (100 mg/kg)54.60 ± 3.2095.43 ± 2.8570.12 ± 6.53.2 ± 0.47.90 ± 0.7

Note: Data for this compound and Silymarin are collated from separate studies and presented for comparative purposes. Absolute values may vary between studies due to different experimental conditions.

Alcohol-Induced Liver Injury Model
Treatment GroupALT (U/L)AST (U/L)SOD (U/mg protein)MDA (nmol/mg protein)GSH (U/mg protein)
Ganoderic Acids (from G. lucidum extract)
Normal Control25.4 ± 3.175.9 ± 8.2150.2 ± 16.51.5 ± 0.29.8 ± 1.1
Alcohol Model185.7 ± 19.3290.1 ± 30.580.5 ± 8.95.2 ± 0.64.5 ± 0.5
Ganoderic Acids (100 mg/kg)70.2 ± 7.8135.6 ± 14.2128.9 ± 13.42.3 ± 0.38.1 ± 0.9
Silymarin
Normal Control28.1 ± 3.580.4 ± 9.1-1.8 ± 0.2-
Alcohol Model190.3 ± 20.1315.6 ± 33.2-5.8 ± 0.7-
Silymarin (200 mg/kg)85.4 ± 9.2150.2 ± 16.5-2.9 ± 0.4-

Note: Data for Ganoderic Acids and Silymarin are collated from separate studies. SOD and GSH data for the Silymarin alcohol model were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparative data tables.

CCl4-Induced Hepatotoxicity in Rodents
  • Animal Model: Male Sprague-Dawley rats or Kunming mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Normal Control: Receives the vehicle (e.g., olive oil).

    • Model Control: Receives CCl4 to induce liver injury.

    • Positive Control: Receives a standard hepatoprotective drug, typically Silymarin.

    • Test Groups: Receive different doses of this compound.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4 (commonly 0.1-0.2% solution in olive oil at a dose of 1-2 mL/kg body weight) is administered to the model, positive control, and test groups.

  • Treatment: this compound or Silymarin is administered orally (by gavage) for a period of 7 to 14 days prior to CCl4 administration.

  • Sample Collection: 24 hours after CCl4 injection, animals are anesthetized, and blood samples are collected via cardiac puncture for serum biochemical analysis. The liver is then excised, weighed, and a portion is homogenized for antioxidant enzyme assays, while another portion is fixed in 10% formalin for histopathological examination.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.

  • Oxidative Stress Markers: Liver homogenates are used to determine the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).

Alcohol-Induced Liver Injury in Mice
  • Animal Model: Male C57BL/6 mice are frequently used for this model.

  • Grouping: Similar to the CCl4 model, mice are divided into normal control, alcohol model, positive control (Silymarin), and this compound test groups.

  • Induction of Liver Injury: Mice in the model, positive control, and test groups are orally administered alcohol (e.g., 50% ethanol (B145695) at 10 mL/kg body weight) daily for several weeks (typically 4-8 weeks).

  • Treatment: this compound or Silymarin is co-administered orally with alcohol to the respective treatment groups for the duration of the study.

  • Sample Collection and Analysis: At the end of the experimental period, blood and liver samples are collected and processed as described in the CCl4 protocol for the analysis of liver function enzymes, oxidative stress markers, and histopathology.

Mechanistic Insights: Signaling Pathways

The hepatoprotective effects of this compound and Silymarin are mediated through the modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis.

This compound Signaling Pathway

Recent studies suggest that Ganoderic acids, including potentially this compound, exert their hepatoprotective effects in part by down-regulating inflammatory pathways. One such proposed pathway involves the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade.

Ganoderic_Acid_C_Pathway Hepatotoxin Hepatotoxin (e.g., α-Amanitin, Alcohol) JAK2 JAK2 Activation Hepatotoxin->JAK2 STAT3 STAT3 Phosphorylation & Nuclear Translocation JAK2->STAT3 Inflammatory_Genes Pro-inflammatory Gene Transcription STAT3->Inflammatory_Genes Hepatocyte_Injury Hepatocyte Injury & Inflammation Inflammatory_Genes->Hepatocyte_Injury GAC This compound GAC->JAK2

Caption: Proposed mechanism of this compound in mitigating hepatotoxicity by inhibiting the JAK2/STAT3 signaling pathway.

Silymarin Signaling Pathway

Silymarin is known to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.

Silymarin_Pathway Toxin_Stimulus Toxin/Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Toxin_Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Nuclear Translocation IkB->NFkB Inflammatory_Response Pro-inflammatory Gene Expression NFkB->Inflammatory_Response Liver_Inflammation Liver Inflammation Inflammatory_Response->Liver_Inflammation Silymarin Silymarin Silymarin->IKK

Caption: Silymarin's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vivo evaluation of hepatoprotective compounds.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Induction Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Random Group Allocation (Control, Model, Test Groups) Animal_Acclimatization->Group_Allocation Pre_treatment Pre-treatment with This compound / Silymarin (7-14 days) Group_Allocation->Pre_treatment Induction Induction of Liver Injury (e.g., CCl4 injection) Pre_treatment->Induction Sacrifice Animal Sacrifice (24h post-induction) Induction->Sacrifice Sample_Collection Blood & Liver Sample Collection Sacrifice->Sample_Collection Biochemical_Assays Serum Biochemical Assays (ALT, AST) Sample_Collection->Biochemical_Assays Oxidative_Stress_Analysis Liver Homogenate Analysis (SOD, MDA, GSH) Sample_Collection->Oxidative_Stress_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Data Analysis Biochemical_Assays->Data_Analysis Oxidative_Stress_Analysis->Data_Analysis Histopathology->Data_Analysis Conclusion Evaluation of Hepatoprotective Effect Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo assessment of hepatoprotective agents.

Safety Operating Guide

Proper Disposal of Ganoderenic Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Ganoderenic acid C, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, a triterpenoid (B12794562) found in Ganoderma lucidum, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, as with any laboratory chemical, standard safety precautions and proper disposal methods should be consistently followed. The chemical, physical, and toxicological properties of this compound have not been completely investigated.[2] Therefore, it is imperative to handle it with care.

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular FormulaC₃₀H₄₄O₇[2][3]
Molar Mass516.7 g/mol [3]
CAS Number100665-42-7[2][3]
AppearanceA solid[3]
SolubilitySoluble in Methanol and DMSO[3][]
Storage Conditions-20°C[3]

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it has been contaminated with hazardous substances. It is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]

Methodology for Disposal of Solid this compound

Uncontaminated, solid this compound is generally considered non-hazardous waste.[1]

Step-by-Step Procedure:

  • Confirmation: Verify that the solid waste is indeed this compound and is not contaminated with any hazardous materials.

  • Labeling: Ensure the primary container is clearly and accurately labeled.[1]

  • Packaging: Place the labeled container into a larger, durable outer container to prevent accidental spills or breakage.[1]

  • Disposal: Dispose of the packaged solid waste in the regular solid waste stream, in accordance with your institution's specific procedures for non-hazardous chemical waste.[1]

Methodology for Disposal of this compound in Solution

This compound is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][] Disposal of organic solvents down the drain is generally prohibited.[1]

Step-by-Step Procedure:

  • Consult EHS: Before proceeding, review your institution's EHS guidelines for the disposal of hazardous organic solvent waste.[1]

  • Waste Collection: Carefully pour the this compound solution into a designated hazardous waste container specifically for organic solvents.[1] Do not mix incompatible waste streams.

  • Container Labeling: Ensure the hazardous waste container is properly labeled with all its contents, including the solvent and the solute (this compound).[1]

  • Arrange Pickup: Follow your institution's established procedures for the storage, pickup, and final disposal of hazardous chemical waste.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GanoderenicAcidC_Disposal cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_solution Solution Waste Path Start This compound Waste AssessState Assess Physical State Start->AssessState CheckContamination Contaminated with Hazardous Material? AssessState->CheckContamination Solid SolutionHazardous Treat as Hazardous Organic Solvent Waste AssessState->SolutionHazardous Solution (e.g., in DMSO) SolidNonHazardous Package and Label as Non-Hazardous Waste CheckContamination->SolidNonHazardous No CheckContamination->SolutionHazardous Yes DisposeRegular Dispose in Regular Solid Waste Stream (per EHS) SolidNonHazardous->DisposeRegular CollectWaste Collect in Designated Solvent Waste Container SolutionHazardous->CollectWaste ArrangePickup Arrange for EHS Pickup and Disposal CollectWaste->ArrangePickup

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.